Synthesis, Characterization, and Pharmacological Applications of tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted amines play a pivotal role in the development of central nervous system (CNS) therapeutics. tert-Butyl (1-(3-chlorophenyl)cycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted amines play a pivotal role in the development of central nervous system (CNS) therapeutics. tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 1332765-77-1) is a highly valuable, orthogonally protected building block[1][2]. It serves as the direct precursor to 1-(3-chlorophenyl)cyclobutan-1-amine (CAS: 158943-22-7)[3], a pharmacophore structurally related to the active metabolites of sibutramine.
This technical whitepaper provides an authoritative guide on the physicochemical properties, synthetic methodology, analytical validation, and downstream pharmacological applications of this crucial intermediate. By detailing a self-validating synthetic protocol and explaining the causality behind each chemical transformation, this guide is designed to support researchers and drug development professionals in optimizing their discovery workflows.
Physicochemical Profiling & Structural Analysis
The structural architecture of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate integrates three distinct functional domains:
The Cyclobutane Ring: Provides severe conformational restriction, forcing the amine and aryl groups into a specific spatial geometry that is critical for target receptor/transporter binding.
The 3-Chlorophenyl Moiety: Enhances lipophilicity for blood-brain barrier (BBB) penetration and introduces the potential for halogen bonding within protein binding pockets.
The Boc (tert-Butyloxycarbonyl) Group: A robust protecting group that prevents unwanted side reactions (e.g., oxidation or nucleophilic attack by the primary amine) during upstream synthesis, while remaining easily cleavable under mildly acidic conditions.
Synthetic Methodology: The Curtius Rearrangement Pathway
The most efficient and scalable route to synthesize 1-arylcyclobutanamines is via the Curtius Rearrangement . This pathway is preferred over the Hofmann or Schmidt rearrangements because it avoids the use of harsh halogens or strong mineral acids that could degrade the cyclobutane ring.
Protocol: One-Pot Synthesis of CAS 1332765-77-1
This protocol is designed as a self-validating system; the evolution of nitrogen gas serves as a visual confirmation of the isocyanate formation, ensuring the reaction is proceeding before the trapping step.
Objective: Convert 1-(3-chlorophenyl)cyclobutanecarboxylic acid to the corresponding Boc-protected amine.
tert-Butanol (t-BuOH) (Excess, acts as reactant and co-solvent)
Anhydrous Toluene (Solvent)
Step-by-Step Workflow & Causality:
Activation (Deprotonation): In an oven-dried, argon-purged flask, dissolve the starting carboxylic acid in a 1:1 mixture of anhydrous toluene and t-BuOH. Add Et₃N (1.2 eq) and stir for 10 minutes.
Causality: Triethylamine deprotonates the carboxylic acid, creating a highly nucleophilic carboxylate anion necessary for the subsequent attack on DPPA.
Azidation: Slowly add DPPA (1.1 eq) dropwise at room temperature.
Causality: DPPA is specifically chosen over traditional sodium azide/acid chloride methods. It allows for a one-pot reaction and avoids the isolation of highly explosive intermediate acyl azides, maximizing laboratory safety.
Thermal Rearrangement: Heat the reaction mixture to reflux (85–90 °C) for 12 hours.
Causality: Thermal energy drives the concerted Curtius rearrangement. The acyl azide expels N₂ gas (visual validation) to form a reactive isocyanate intermediate.
In Situ Trapping: The intermediate isocyanate is immediately attacked by the excess t-BuOH present in the solvent mixture.
Causality: Trapping the isocyanate directly with t-BuOH bypasses the formation of the unstable free primary amine, yielding the highly stable Boc-protected carbamate directly.
Workup & Purification: Concentrate under reduced pressure. Partition between ethyl acetate and saturated aqueous NaHCO₃. Dry the organic layer (Na₂SO₄), filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the pure product[7].
Synthetic workflow for CAS 1332765-77-1 via one-pot Curtius rearrangement.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, rigorous analytical validation is required before downstream application.
¹H NMR (400 MHz, CDCl₃): The diagnostic hallmark of successful Boc protection is a massive, sharp singlet at ~1.40 ppm integrating for 9 protons (tert-butyl group). The cyclobutane ring protons typically appear as complex multiplets between 1.80–2.60 ppm (6H), while the 3-chlorophenyl aromatic protons resonate between 7.10–7.40 ppm (4H). The carbamate N-H proton often appears as a broad singlet around 5.00 ppm .
LC-MS (ESI+): The intact parent ion[M+H]⁺ at m/z 282.1 is often weak due to the high lability of the Boc group under ionization conditions. Analysts should look for the self-validating diagnostic fragment at m/z 226.1 [M - tBu + H]⁺ or m/z 182.1 [M - Boc + H]⁺ .
The primary utility of CAS 1332765-77-1[2] lies in its deprotection to yield 1-(3-chlorophenyl)cyclobutan-1-amine (CAS: 158943-22-7)[3]. Deprotection is cleanly achieved by stirring the compound in 4M HCl in dioxane, precipitating the highly stable hydrochloride salt (CAS: 959140-89-7)[5][6][8].
Mechanism of Action: Monoamine Reuptake Inhibition
Derivatives of 1-arylcyclobutanamines are heavily investigated as Monoamine Reuptake Inhibitors (MRIs) . They act as competitive inhibitors at the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).
The 3-chloro substitution pattern (meta-substitution) alters the electronic distribution and steric bulk compared to the 4-chloro (para-substituted) analog found in sibutramine. This subtle structural shift can drastically alter the selectivity profile between SERT and NET, allowing researchers to fine-tune the compound for specific psychiatric or metabolic indications (e.g., major depressive disorder vs. obesity).
Mechanism of action for deprotected 1-arylcyclobutanamines at monoamine transporters.
Part 1: Introduction: The Tert-butyl Carbamate Moiety - From Synthetic Tool to Bioactive Scaffold
An In-depth Technical Guide to the Biological Activity of Tert-butyl Carbamate Derivatives The tert-butoxycarbonyl (Boc) group is ubiquitously recognized by organic chemists as a premier protecting group for amines, foun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of Tert-butyl Carbamate Derivatives
The tert-butoxycarbonyl (Boc) group is ubiquitously recognized by organic chemists as a premier protecting group for amines, foundational to modern peptide synthesis and complex molecule construction.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under mild acidic conditions.[3][4] However, to confine the role of the tert-butyl carbamate to that of a mere synthetic auxiliary would be to overlook its significant and burgeoning role as a key pharmacophoric element in medicinal chemistry.[5][6]
The carbamate linkage (–O–CO–N–) is a versatile structural motif that is isosteric to peptide, ester, and amide bonds. This resemblance, combined with its enhanced chemical and proteolytic stability and ability to penetrate cell membranes, has positioned carbamate derivatives as a privileged class in drug discovery.[6] The tert-butyl group, in particular, adds significant lipophilicity and can engage in crucial hydrophobic interactions within the binding pockets of biological targets.[7] This guide provides a comprehensive overview of the diverse biological activities of tert-butyl carbamate derivatives, delves into the experimental methodologies used for their evaluation, and explores their mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 2: A Spectrum of Biological Activities
The incorporation of the tert-butyl carbamate moiety into diverse molecular scaffolds has yielded compounds with a broad range of pharmacological activities.[6] This section explores the most prominent of these, supported by quantitative data and mechanistic insights.
Anticancer Activity
Tert-butyl carbamate derivatives have emerged as potent agents against both hematological and solid tumors.[8] Their mechanisms are varied, ranging from the inhibition of key signaling enzymes to the induction of apoptosis.
A notable application is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, which are critical for treating various cancers and autoimmune disorders.[5] Tert-butyl carbamate-containing intermediates are instrumental in constructing these potent enzyme inhibitors.[5] Furthermore, novel carbamate derivatives of natural products, such as melampomagnolide B (MMB), have demonstrated significant growth inhibition properties against a wide panel of human cancer cell lines.[8] Analogs have shown promising anti-leukemic activity, with GI50 values in the nanomolar range.[8] The activity of these compounds is often attributed to their ability to induce apoptosis by inhibiting the NF-κB transcription factor complex.[8]
The tert-butyl carbamate functional group is a critical component in several potent antiviral agents, particularly those targeting viral proteases. Boceprevir, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, features a P4 N-terminal tert-butylcarbamide.[11][12] This structural element has been pivotal in the design of inhibitors against other viruses, most notably SARS-CoV-2.
Structure-activity relationship (SAR) studies on boceprevir-based inhibitors of the SARS-CoV-2 main protease (MPro) have revealed that a P4 N-terminal carbamate is key for high cellular and antiviral potency.[7][11] While compounds with a carbamide or amide at this position show high in vitro potency, they suffer from low potency in cell-based assays.[13] Conversely, derivatives featuring a P4 N-terminal carbamate exhibit high potency with EC50 values around 1 µM against multiple SARS-CoV-2 variants.[7][11] This highlights the crucial role of the carbamate in optimizing pharmacokinetic properties or cell permeability.
Antibacterial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Tert-butyl carbamate derivatives have shown considerable promise in this area. Rosin-based carbamates and their quaternary ammonium salt derivatives exhibit strong inhibition against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14] Similarly, newly synthesized 1,2,3-triazole carbamate analogs have demonstrated potent activity against Gram-positive bacteria, with some compounds showing MIC values comparable to the standard drug ciprofloxacin.[15]
The versatility of the tert-butyl carbamate scaffold extends to other significant therapeutic fields:
Anti-inflammatory Agents: Novel tert-butyl 2-(substituted benzamido)phenylcarbamates have been synthesized and shown to possess promising in vivo anti-inflammatory activity, with efficacy comparable to the standard drug indomethacin in carrageenan-induced rat paw edema models.[18]
Cholinesterase Inhibitors: Carbamates are a well-established class of cholinesterase inhibitors for the treatment of Alzheimer's disease.[6] Recent research focuses on designing novel biscarbamates as highly selective butyrylcholinesterase (BChE) inhibitors and multifunctional derivatives that also exhibit neuroprotective and anti-inflammatory properties.[19][20]
Part 3: Core Methodologies: Synthesis and Biological Evaluation
Advancing tert-butyl carbamate derivatives from concept to clinical candidates requires robust and reproducible methodologies. This section details foundational protocols for their synthesis and biological characterization.
General Synthesis: N-Boc Protection
The most common method for introducing the tert-butyl carbamate moiety is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O).[4][21] The reaction is typically base-mediated and proceeds efficiently under mild conditions.
Causality: This protocol utilizes a large excess of the diamine starting material to statistically favor the formation of the mono-protected product over the di-protected byproduct. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the polar diamine and the nonpolar Boc₂O.
Reaction Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1 equivalent) in DCM dropwise over 1 hour. The slow addition helps to control the exotherm and maintain selectivity.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18 hours to ensure complete consumption of the limiting reagent (Boc₂O).
Workup: Remove the solvent under reduced pressure. Take up the residue in water and extract with ethyl acetate (3x). The aqueous wash removes the excess diamine and any water-soluble salts.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product. Further purification can be achieved via flash column chromatography if necessary.[21]
Caption: General workflow for the synthesis of a mono-Boc protected amine.
In Vitro Biological Assays
Trustworthiness: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a self-validating system. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases only occurs in living cells.
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[9]
Compound Treatment: Treat the cells with various concentrations of the test tert-butyl carbamate derivatives (typically in a range from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit cell growth by 50%).[9]
Trustworthiness: The Minimum Inhibitory Concentration (MIC) assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The visual endpoint (or lack thereof) provides a clear, binary result for each concentration tested.
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight. Adjust the inoculum to a concentration of 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard.[9]
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in Mueller-Hinton broth in 96-well microtiter plates.
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.[9]
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.[9]
Part 4: Elucidating the Mechanism of Action
Understanding how a bioactive compound exerts its effects is paramount in drug development. For tert-butyl carbamate derivatives, this involves identifying the molecular target and delineating the affected signaling pathways.
Target Interaction
The tert-butyl carbamate moiety can directly participate in drug-target interactions. The bulky, hydrophobic tert-butyl group can occupy hydrophobic pockets, while the carbamate carbonyl can act as a hydrogen bond acceptor. For example, in SARS-CoV-2 MPro inhibitors, the P4 N-terminal tert-butylcarbamide makes strong hydrophobic interactions with the enzyme.[7]
Signaling Pathway Analysis
Many bioactive compounds, particularly anticancer agents, function by modulating intracellular signaling pathways that control cell proliferation, survival, and apoptosis. Kinase signaling pathways are common targets.[9]
Caption: Inhibition of a kinase cascade by a tert-butyl carbamate derivative.
Expertise: The effect of a novel compound on such a pathway can be probed using techniques like Western blotting. By treating cells with the compound and then analyzing cell lysates with antibodies specific for both the total and phosphorylated forms of kinases (like ERK), one can determine if the compound inhibits the signaling cascade. A decrease in the phosphorylated form of a kinase relative to the total protein would indicate successful inhibition.
Part 5: Future Perspectives and Conclusion
The journey of the tert-butyl carbamate from a simple protecting group to a versatile pharmacophore is a testament to the serendipitous nature of drug discovery.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as valuable leads in oncology, virology, and bacteriology.[7][8][15]
Future research will likely focus on several key areas:
Prodrug Strategies: The acid-labile nature of the Boc group can be exploited to design prodrugs that release an active amine selectively in acidic environments, such as tumor microenvironments or the stomach.[22]
Metabolic Stability: While the carbamate bond is generally more stable than an ester bond, understanding the metabolic fate of the tert-butyl group is crucial for optimizing pharmacokinetic profiles.
Targeted Delivery: Conjugating these derivatives to targeting moieties (e.g., antibodies, peptides) could enhance their efficacy and reduce off-target effects.
References
S. R. G., V. C., J. T., et al. (2010). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 20(12), 3501-3504. Retrieved March 7, 2026, from [Link]
Tert-butyl carbamate derivative and preparation method and application thereof. (2011). Google Patents.
Bhookya, S., Pochampally, J., Valeru, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Retrieved March 7, 2026, from [Link]
Alugubelli, Y. R., Geng, Z. Z., Yang, K. S., et al. (2021). The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. bioRxiv. Retrieved March 7, 2026, from [Link]
Turan-Zitouni, G., et al. (2007). Synthesis and antibacterial activity of some tert-butyl{&-aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. Retrieved March 7, 2026, from [Link]
Alugubelli, Y. R., Geng, Z. Z., Yang, K. S., et al. (2021). The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. bioRxiv. Retrieved March 7, 2026, from [Link]
In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. (2024). MDPI. Retrieved March 7, 2026, from [Link]
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. (2022). MDPI. Retrieved March 7, 2026, from [Link]
Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. (2023). PubMed. Retrieved March 7, 2026, from [Link]
Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives. (2013). BioResources. Retrieved March 7, 2026, from [Link]
The N-Terminal Carbamate is Key to High Cellular and Antiviral Potency for Boceprevir-Based SARS-CoV-2 Main Protease Inhibitors. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
Pt(II) and Pd(II) derivatives of ter-butylsarcosinedithiocarbamate. Synthesis, chemical and biological characterization and in vitro nephrotoxicity. (2003). PubMed. Retrieved March 7, 2026, from [Link]
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing. Retrieved March 7, 2026, from [Link]
Biologically active compounds with tertiary carbamate motifs. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved March 7, 2026, from [Link]
t-Butyl carbamate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. Retrieved March 7, 2026, from [Link]
Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved March 7, 2026, from [Link]
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Boc Protected Compounds. (2019). Hebei Boze Chemical Co., Ltd.. Retrieved March 7, 2026, from [Link]
BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]
Technical Whitepaper: Synthesis, Nomenclature, and Application of tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Executive Summary The compound tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a highly specialized, sterically hindered building block extensively utilized in medicinal chemistry. Serving as a rigidified pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a highly specialized, sterically hindered building block extensively utilized in medicinal chemistry. Serving as a rigidified pharmacophore, it is a critical intermediate in the synthesis of monoamine reuptake inhibitors, structurally related to the anti-obesity agent sibutramine[1].
This whitepaper provides an in-depth analysis of the compound’s IUPAC nomenclature, structural properties, and a self-validating, de novo synthetic workflow. By detailing the mechanistic causality behind the modified Curtius rearrangement—the pivotal step in its synthesis—this guide equips drug development professionals with reproducible, scalable methodologies for generating 1-arylcyclobutylamine derivatives[2][3].
Nomenclature and Structural Profiling
The precise identification and structural characterization of a pharmacophore are foundational to structure-activity relationship (SAR) studies.
IUPAC Nomenclature
The internationally recognized IUPAC name for this compound is tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate [4].
Structural Breakdown: The core is a cyclobutane ring. At the C1 position, it is substituted with a 3-chlorophenyl group and an amino group. The amine is protected by a tert-butyloxycarbonyl (Boc) group, forming a carbamate linkage.
Physicochemical Properties
The steric bulk of both the cyclobutane ring and the Boc protecting group forces the molecule into a highly defined 3D conformation, which is critical for its interaction with monoamine transporters (SERT, NET, DAT) upon deprotection[1].
The synthesis of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate relies on a robust three-step linear sequence: Cycloalkylation, Hydrolysis, and a Modified Curtius Rearrangement.
Fig 1. De novo synthetic workflow for the target cyclobutyl carbamate.
Mechanistic Causality: The Modified Curtius Rearrangement
The transformation of the sterically hindered cyclobutanecarboxylic acid directly into a Boc-protected amine is achieved via the modified Curtius rearrangement using Diphenylphosphoryl azide (DPPA)[3].
Why DPPA and tert-butanol?
Traditional methods require converting the acid to an acid chloride using harsh reagents (e.g., SOCl₂), followed by reaction with sodium azide. This can lead to ring-opening side reactions in strained cyclobutane systems. DPPA acts as a mild, oxophilic activating agent that directly converts the carboxylic acid to an acyl azide in one pot[3][5]. Upon heating, the acyl azide undergoes nitrogen extrusion to form a highly reactive isocyanate intermediate. Trapping this isocyanate in situ with tert-butanol (t-BuOH) yields the stable Boc-protected carbamate[2][6].
Fig 2. Mechanistic pathway of the modified Curtius rearrangement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and analytical checkpoints to verify success before proceeding.
Protocol 1: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Objective: Construct the cyclobutane ring via double alkylation.
Procedure:
Dissolve 3-chlorophenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.1 eq) in anhydrous DMF/THF.
Cool the mixture to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise.
Causality: NaH sequentially deprotonates the highly acidic benzylic position. The first alkylation is intermolecular; the second is a rapid intramolecular Sₙ2 reaction driven by the entropic advantage of ring closure[7].
Stir at room temperature for 12 hours, quench with saturated NH₄Cl, and extract with Ethyl Acetate.
Validation Checkpoint:
TLC: Complete consumption of starting material (Rf ~0.4 in 9:1 Hexane:EtOAc).
¹H-NMR: Disappearance of the benzylic singlet (~3.7 ppm) and appearance of cyclobutane multiplets (1.8–2.8 ppm).
Protocol 2: Hydrolysis to 1-(3-Chlorophenyl)cyclobutanecarboxylic Acid
Objective: Convert the nitrile to a carboxylic acid.
Procedure:
Suspend the nitrile intermediate in ethylene glycol. Add Potassium Hydroxide (KOH, 5.0 eq).
Causality: Nitriles on quaternary carbon centers are severely sterically hindered. Standard aqueous hydrolysis fails. Ethylene glycol permits an extremely high reflux temperature (~190°C), providing the thermal energy required to force the nucleophilic attack of hydroxide onto the hindered nitrile carbon.
Reflux for 24 hours. Cool, dilute with water, and wash with diethyl ether to remove unreacted organics.
Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated acid with Ethyl Acetate.
Validation Checkpoint:
IR Spectroscopy: Disappearance of the sharp C≡N stretch (2250 cm⁻¹) and appearance of a broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (1700 cm⁻¹).
Protocol 3: Curtius Rearrangement to Target Carbamate
Objective: Install the Boc-protected amine.
Procedure:
Dissolve 1-(3-chlorophenyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous Toluene.
Add Triethylamine (Et₃N, 1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. Stir for 30 minutes.
Causality: Et₃N deprotonates the acid, allowing nucleophilic attack on DPPA to form the acyl azide intermediate[6].
Add anhydrous tert-butanol (3.0 eq). Heat the reaction to 90°C for 8 hours.
Causality: Heating triggers the rearrangement. The extrusion of N₂ gas is the thermodynamic driving force. Toluene is chosen as the solvent because its boiling point (110°C) safely accommodates the required rearrangement temperature without degrading the isocyanate[6][8].
Cool, concentrate under reduced pressure, and purify via silica gel chromatography.
Validation Checkpoint:
LC-MS: Target mass peak at m/z 282.1 [M+H]⁺.
¹H-NMR: Appearance of a massive, sharp singlet integrating to 9 protons at ~1.4 ppm, confirming the successful installation of the tert-butyl group.
References
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry
National Institutes of Health (PMC)[Link]
Methods of using and compositions comprising dopamine reuptake inhibitors (Sibutramine Analogs)
Executive Summary Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 1332765-77-1) is a highly specialized, synthetically versatile building block utilized extensively in medicinal chemistry and drug discovery. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 1332765-77-1) is a highly specialized, synthetically versatile building block utilized extensively in medicinal chemistry and drug discovery. The integration of saturated carbocycles, such as cyclobutane, into drug scaffolds has gained significant traction as a strategy to reduce molecular planarity, increase solubility, and enforce bioactive conformational restriction ()[1]. This guide provides an authoritative overview of the physicochemical properties, rigorous safety protocols, and standardized experimental workflows required for the handling and application of this compound.
Structural Significance & Physicochemical Profile
The compound features three critical structural motifs, each serving a distinct mechanistic purpose:
Cyclobutane Ring: Imparts conformational rigidity. The inherent ring strain (~26 kcal/mol) alters the trajectory of substituents compared to unstrained acyclic analogs, locking the molecule into a specific bioactive conformation.
3-Chlorophenyl Group: Provides a lipophilic, electron-withdrawing aromatic system capable of participating in halogen bonding within target binding pockets, or serving as a synthetic handle for late-stage cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions).
Boc-Protected Amine (tert-Butyloxycarbonyl): A robust carbamate protecting group that prevents unwanted nucleophilic attack by the nitrogen lone pair during upstream synthetic transformations.
Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in H2O
Storage Conditions
2–8 °C, dry, dark environment
Hazard Identification & Safety Protocols
Handling halogenated, Boc-protected cyclic amines requires stringent adherence to laboratory safety standards. While the Boc group stabilizes the amine, the lipophilic nature of the cyclobutane-chlorophenyl framework facilitates rapid dermal absorption.
GHS Classification and Causality
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The compound's lipophilicity allows it to disrupt the lipid bilayer of cellular membranes, causing localized irritation upon contact.
Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of fine crystalline dust can irritate the respiratory tract.
Risk Mitigation and Handling
To ensure a self-validating safety system, researchers must employ the hierarchy of controls as outlined in ():
Engineering Controls: All weighing, transfer, and reaction setups must be conducted within a certified chemical fume hood maintaining a minimum face velocity of 100 fpm.
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), splash-proof safety goggles, and a flame-resistant laboratory coat are mandatory.
Storage: Store at 2–8 °C under an inert atmosphere (Argon or N2). Exposure to ambient moisture or trace acids can catalyze premature Boc cleavage, leading to the buildup of isobutylene gas and potential container pressurization.
Workflow for the safe handling and spill response of the compound.
The most common application of this compound is its deprotection to yield the free primary amine, 1-(3-chlorophenyl)cyclobutan-1-amine, which serves as a nucleophile in subsequent amide couplings or reductive aminations.
Mechanistic Rationale
The Boc group is cleaved under strongly acidic conditions. The acid protonates the carbamate carbonyl oxygen, triggering the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates to release CO2 gas, driving the reaction to completion according to Le Chatelier's principle ().
Mechanistic pathway for the acidic deprotection of the Boc group.
Step-by-Step Protocol: TFA-Mediated Cleavage
Note: This protocol is a self-validating system; the cessation of gas evolution serves as a visual indicator of reaction completion.
Preparation: Dissolve 1.0 equivalent of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath under an Argon atmosphere.
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise. The optimal ratio is typically 1:1 (v/v) TFA:DCM. Caution: Rapid addition may cause vigorous effervescence due to CO2 and isobutylene release.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Thin-Layer Chromatography) or LC-MS.
Concentration: Once the starting material is consumed, concentrate the mixture in vacuo to remove DCM and excess TFA.
Azeotropic Removal: Co-evaporate the resulting residue with toluene (3 × 10 mL) to remove residual trace TFA, yielding the amine as a stable TFA salt.
Free-Basing (Optional): If the free base is required for downstream coupling, partition the salt between EtOAc and saturated aqueous NaHCO3, extract the organic layer, dry over anhydrous Na2SO4, and concentrate.
Analytical Validation
To ensure scientific integrity, the success of the deprotection must be analytically validated before proceeding to subsequent synthetic steps:
1H NMR Spectroscopy (CDCl3 or DMSO-d6): The definitive marker of successful deprotection is the complete disappearance of the intense 9-proton singlet at approximately
1.35–1.45 ppm, corresponding to the tert-butyl group.
Mass Spectrometry (ESI-MS): The mass spectrum will shift from the parent mass
(or ) to the free amine mass .
References
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]
solubility of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, predictive methodologies, and detailed experimental protocols necessary to generate reliable solubility data. By integrating theoretical insights with practical, field-proven experimental designs, this document serves as an essential resource for the effective handling, purification, and application of this compound in synthetic chemistry and drug discovery workflows.
Introduction: The Critical Role of Solubility
Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a molecule of interest in medicinal chemistry, often serving as a key building block or intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a substituted aromatic ring, a cyclobutyl scaffold, and a Boc-protected amine, presents a unique combination of lipophilic and polar characteristics.
The solubility of a compound is a critical physicochemical property that dictates its utility across the drug development pipeline.[1] From reaction kinetics and purification efficiency in the synthesis lab to bioavailability and formulation in preclinical development, a thorough understanding of a compound's solubility is paramount.[2] Poor solubility can lead to significant challenges, including impeded reaction rates, complex purification schemes, and ultimately, the failure of promising drug candidates.[1][3]
This guide provides a systematic approach to evaluating the solubility of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, moving from theoretical prediction to rigorous experimental determination.
Molecular Structure and Predicted Solubility Profile
The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent—a principle often summarized as "like dissolves like."[4]
Molecular Structure:
Caption: 2D representation of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.
Structural Analysis:
Non-Polar Moieties: The molecule possesses significant non-polar character due to the 3-chlorophenyl ring and the cyclobutyl group. The bulky tert-butyl group further contributes to its lipophilicity. These regions will interact favorably with non-polar solvents through van der Waals forces.
Polar Moiety: The carbamate functional group (-NH-C(=O)-O-) introduces polarity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This allows for dipole-dipole interactions and hydrogen bonding with polar solvents.[5]
Predicted Solubility: Based on this structural duality, we can predict a solubility profile across different solvent classes. This predictive exercise is a crucial first step in experimental design, saving time and resources.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Non-Polar
Hexanes, Toluene
Low to Moderate
While the molecule has large non-polar regions, the polar carbamate group will disrupt favorable interactions with purely non-polar solvents.
These solvents possess a significant dipole moment that can engage with the polar carbamate group, while their organic nature effectively solvates the non-polar regions of the molecule.
Polar Protic
Methanol, Ethanol
Moderate to Good
These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carbamate group. However, the large lipophilic portion of the molecule may limit very high solubility.[5]
Highly Polar
Water
Very Low / Insoluble
The large, non-polar surface area of the chlorophenyl, cyclobutyl, and tert-butyl groups is expected to make the molecule hydrophobic, overcoming the influence of the single polar carbamate group.
These are highly polar aprotic solvents with a strong ability to dissolve a wide range of organic molecules.[5]
Methodologies for Experimental Solubility Determination
A multi-tiered approach, starting with a rapid qualitative assessment and progressing to a rigorous quantitative method, is recommended for a comprehensive understanding of solubility.
Workflow for Solubility Assessment
The following workflow provides a logical progression for characterizing the solubility of the target compound.
Caption: Systematic workflow for solubility determination.
Objective: To quickly estimate the solubility of the compound in a range of selected solvents at room temperature.
Principle: A small, known amount of solute is added to a fixed volume of solvent. Visual inspection for dissolved solids provides a qualitative solubility classification (e.g., soluble, partially soluble, insoluble).
Preparation: Weigh approximately 2-3 mg of the compound directly into a clean, dry vial. Record the exact mass.
Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial high target concentration (20-30 mg/mL).
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
Observation: Allow the vial to stand for 5 minutes. Visually inspect the solution against a dark background.
Soluble: The solution is completely clear with no visible solid particles.
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
Insoluble: The solid material appears largely unchanged.
Titration (if soluble): If the compound dissolves completely, continue adding the compound in small, known increments (e.g., 1-2 mg), vortexing after each addition, until solid material persists. This provides a rough estimate of the saturation point.
Repeat: Use a new vial for each different solvent to be tested.
Trustworthiness Check: This method is a rapid screening tool. Results should be confirmed with a quantitative method, as metastable solutions or slow dissolution kinetics can be misleading.[6]
Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific solvent at a controlled temperature.
Principle: An excess amount of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then carefully sampled and analyzed to determine the concentration of the dissolved compound. This method remains the gold standard for thermodynamic solubility measurement.[6]
Materials:
All materials from Protocol 1.
Orbital shaker with temperature control.
Centrifuge.
Syringes and syringe filters (e.g., 0.22 µm PTFE, low-binding).
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).
Calibrated volumetric flasks and pipettes.
Detailed Procedure:
Caption: Workflow for the quantitative Shake-Flask method.
Preparation: Add an amount of the compound to a vial sufficient to ensure a solid phase will remain at equilibrium (e.g., 5-10 mg). Add a precise volume of the solvent (e.g., 1.0 mL).
Equilibration: Seal the vials tightly. Place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours. Causality Note: This extended time is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may measure a kinetic, and potentially artificially high, solubility.[6]
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the majority of the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended microcrystals.
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Expertise Insight: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination of the sample.
Filtration: Attach a low-binding syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate any binding sites on the filter membrane. Collect the filtrate into a clean analysis vial.[6]
Analysis: Prepare a series of dilutions of the filtrate. Quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
Solid-State Verification: It is good practice to analyze the remaining solid from the vial (e.g., by XRPD or DSC) to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the experiment.[6]
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
Always consult a comprehensive, compound-specific SDS once available and perform a thorough risk assessment before beginning any experimental work.
Conclusion
This guide establishes a robust framework for the systematic evaluation of the solubility of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate. By combining theoretical predictions based on molecular structure with rigorous, well-defined experimental protocols, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives. The Shake-Flask method, when executed with care, provides the definitive thermodynamic solubility values required for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.
References
Raytor. (2026, January 22).
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
American Pharmaceutical Review. (2013, April 2).
ResearchGate.
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
ChemicalBook. (2026, January 13).
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
Khan Academy. Solubility of organic compounds (video).
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
BYJU'S. Factors Affecting Solubility.
Fisher Scientific. (2010, October 28).
CymitQuimica. (2026, February 19). SAFETY DATA SHEET - tert-Butyl (3-bromo-1-(3-chlorophenyl)propyl)
BASF. (2026, March 5).
BenchChem. Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)
The Carbamate Chemotype: From Ethno-Jurisprudence to Modern Chemoproteomics and Drug Discovery
Executive Summary Carbamates—esters of carbamic acid ( )—represent one of the most privileged and historically significant chemotypes in medicinal chemistry. Characterized by their unique ability to act as pseudo-irrever...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
Executive Summary
Carbamates—esters of carbamic acid (
)—represent one of the most privileged and historically significant chemotypes in medicinal chemistry. Characterized by their unique ability to act as pseudo-irreversible inhibitors of serine hydrolases, carbamates have evolved from their origins as natural ordeal poisons to sophisticated, rationally designed therapeutics targeting complex neurological and metabolic pathways. This technical guide explores the historical genesis, mechanistic causality, and modern chemoproteomic workflows that drive the discovery of novel carbamate compounds.
Historical Genesis: From the Calabar Bean to Total Synthesis
The history of carbamate pharmacology is deeply rooted in African ethno-jurisprudence. The Efik people of Old Calabar (present-day Nigeria) utilized the Calabar bean (Physostigma venenosum) as an ordeal poison to determine the guilt or innocence of individuals accused of crimes [1]. The physiological effects of the bean—profound parasympathetic activation leading to respiratory failure—sparked the interest of European toxicologists.
In 1864, Jobst and Hesse successfully isolated the active alkaloid, naming it physostigmine (or eserine). However, the structural complexity of physostigmine severely limited its availability. This bottleneck was broken in 1935 when pioneering chemist Percy Lavon Julian achieved the first total chemical synthesis of physostigmine at DePauw University [2]. Julian’s synthesis not only secured a reliable supply of the drug for the treatment of glaucoma but also established the synthetic foundation for all subsequent carbamate drug discovery programs.
The Mechanistic Paradigm: Pseudo-Irreversible Inhibition
To design effective carbamates, drug development professionals must understand the precise causality of their enzyme inhibition. Carbamates primarily target serine hydrolases , a massive enzyme superfamily characterized by a conserved catalytic triad (typically Ser-His-Asp/Glu).
Unlike competitive inhibitors that rely solely on non-covalent binding affinity (
), or organophosphates that cause permanent, irreversible enzyme "aging," carbamates act as pseudo-irreversible inhibitors [3]. The causality of this mechanism is defined by a two-step kinetic process:
Carbamylation (
) : The catalytic serine nucleophile attacks the carbamate carbonyl. The leaving group is expelled, resulting in a covalently modified (carbamylated) acyl-enzyme intermediate. The nature of the leaving group strictly dictates the orientation and initial binding affinity.
Decarbamylation (
) : Unlike an acetylated serine (which hydrolyzes in milliseconds), the carbamylated serine is stabilized by resonance from the adjacent nitrogen atom. Hydrolysis of this bond takes minutes to hours. The size and steric bulk of the N-alkyl substituent directly dictate this decarbamylation rate. For instance, N-methyl carbamates hydrolyze faster than N-hexyl carbamates[3].
Fig 1. Pseudo-irreversible inhibition mechanism of serine hydrolases by carbamate compounds.
Modern Target Expansion: Modulating the Endocannabinoid System
Historically, carbamates like physostigmine and rivastigmine were developed to inhibit acetylcholinesterase (AChE) for neurodegenerative diseases. Today, the frontier of carbamate discovery has shifted toward the endocannabinoid system (ECS) .
The ECS regulates pain, inflammation, and mood. The primary active signaling lipid, anandamide (AEA), is rapidly degraded by the serine hydrolase Fatty Acid Amide Hydrolase (FAAH) . By inhibiting FAAH, researchers can elevate endogenous AEA levels, producing localized analgesia without the psychotropic side effects associated with direct CB1 receptor agonists (like THC).
The breakthrough in this field was the discovery of URB597 , a highly potent cyclohexyl carbamate[4]. Structural biology reveals the causality of URB597's selectivity: the hydrophobic cyclohexyl moiety perfectly anchors into FAAH’s acyl-chain binding tunnel, positioning the carbamate reactive group in optimal proximity to the Ser241 nucleophile for covalent modification [5].
Fig 2. Modulation of endocannabinoid signaling via FAAH inhibition by the carbamate URB597.
Quantitative Data Summary
To evaluate the efficacy of carbamate inhibitors, we rely on kinetic parameters rather than simple equilibrium constants. Because carbamates are covalent inhibitors, potency is best described by the second-order rate constant
.
Table 1: Historical Milestones in Carbamate Discovery
Year
Milestone
Key Compound
Significance
1864
Isolation from Calabar bean
Physostigmine
Established chemical basis of neurotransmission
1935
First total chemical synthesis
Physostigmine
Pioneered synthetic routes for complex alkaloids
1997
FDA Approval for Alzheimer's
Rivastigmine
Validated pseudo-irreversible AChE inhibition
2003
Discovery of FAAH inhibition
URB597
Shifted focus to the endocannabinoid system
Table 2: Kinetic Parameters of Representative Carbamate Inhibitors
Compound
Primary Target
(nM)
()
Mechanism
Physostigmine
AChE
~15
~1.2 x 10^5
Pseudo-irreversible
Rivastigmine
AChE / BChE
~4,100
~2.0 x 10^3
Pseudo-irreversible
URB597
FAAH
~4.6
~3.3 x 10^3
Pseudo-irreversible
JZL184
MAGL
~8.0
~1.5 x 10^4
Pseudo-irreversible
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
A major challenge in carbamate drug discovery is ensuring target selectivity across the 200+ serine hydrolases in the human proteome. To solve this, we utilize Activity-Based Protein Profiling (ABPP) , a chemoproteomic technology that uses reactive chemical probes to assess the functional state of enzymes directly in native biological systems [6].
Recent advancements have identified O-hexafluoroisopropyl (HFIP) carbamates as privileged, highly tunable chemotypes that react selectively with serine hydrolases without cross-reacting with cysteine proteases [7].
Detailed Protocol: Competitive ABPP for Carbamate Target Validation
This protocol provides a self-validating system to confirm target engagement. By using a DMSO vehicle control alongside dose-response inhibitor treatments, any reduction in the fluorescent probe signal is causally linked to the carbamate successfully occupying the enzyme's active site.
Step 1: Proteome Preparation
Homogenize native tissue (e.g., mouse brain) in cold PBS (pH 7.4). Causality: Cold temperatures and physiological pH preserve the native, active folding of the serine hydrolases.
Centrifuge the homogenate at 100,000 x g for 45 minutes. Separate the soluble (cytosolic) fraction from the particulate (membrane) fraction. Causality: Targets like FAAH are integral membrane proteins; profiling must be done in the membrane fraction resuspended in 0.1% Triton X-100 to ensure target availability.
Normalize protein concentration to 1.0 mg/mL using a standard BCA assay.
Step 2: Carbamate Incubation (The Competitive Step)
4. Aliquot 50 µL of the normalized proteome into microcentrifuge tubes.
5. Add the novel carbamate inhibitor in a dose-response gradient (e.g., 1 nM to 10 µM). Crucially, prepare a parallel DMSO vehicle control .
6. Incubate at 37°C for 30 minutes. Causality: Because carbamates are time-dependent covalent inhibitors, this pre-incubation period is strictly required to allow the
carbamylation step to reach equilibrium.
Step 3: Probe Labeling
7. Add 1 µM of the broad-spectrum probe Fluorophosphonate-rhodamine (FP-Rh) to all samples.
8. Incubate for 30 minutes at room temperature in the dark. Causality: The FP probe will rapidly and irreversibly bind to the active site of any serine hydrolase that has NOT been blocked by the carbamate.
Step 4: Reaction Quenching and SDS-PAGE
9. Quench the reaction by adding 4x SDS loading buffer (containing
-mercaptoethanol) and boil at 95°C for 5 minutes. Causality: Boiling denatures the proteome, instantly halting all enzymatic activity and preventing any further probe binding, locking in the competitive state.
10. Resolve the proteins by molecular weight using 10% SDS-PAGE.
Step 5: In-Gel Fluorescence Detection & Validation
11. Scan the gel using a flatbed fluorescence scanner (Excitation: 532 nm / Emission: 580 nm).
12. Self-Validation Check: The DMSO control must show a robust, multi-band fluorescent profile representing the active serine hydrolase proteome. True target engagement is validated when a specific band (e.g., FAAH at ~63 kDa) disappears in a dose-dependent manner in the carbamate-treated lanes, proving the carbamate successfully outcompeted the probe for the active site.
Fig 3. Competitive ABPP workflow for validating carbamate target engagement and selectivity.
References
The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences.[Link]
Percy Lavon Julian - American Chemical Society.[Link]
The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed (NIH).[Link]
Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC (NIH).[Link]
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC (NIH).[Link]
Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC (NIH).[Link]
Activity-based protein profiling for biochemical pathway discovery in cancer - PMC (NIH).[Link]
Application Note: Synthesis and Mechanistic Profiling of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Executive Summary The 1-arylcyclobutanamine motif is a privileged, rigidified pharmacophore frequently utilized in the design of centrally acting therapeutics and metabolic regulators (e.g., sibutramine analogs). The syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-arylcyclobutanamine motif is a privileged, rigidified pharmacophore frequently utilized in the design of centrally acting therapeutics and metabolic regulators (e.g., sibutramine analogs). The synthesis of these sterically demanding amines requires precise control over ring-closure kinetics and functional group interconversion. This application note details a robust, scalable three-step protocol to synthesize Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate . The sequence leverages phase-transfer catalysis for cycloalkylation, high-temperature solvent systems for sterically hindered hydrolysis, and a one-pot Curtius rearrangement to safely install the Boc-protected amine.
Mechanistic Rationale & Experimental Design
To ensure high fidelity and yield, each step of this protocol has been engineered to act as a self-validating system, providing the chemist with visual and chemical cues of reaction progress.
Phase-Transfer Cycloalkylation: Traditional syntheses of cyclobutanes often rely on pyrophoric bases like NaH or LDA. By substituting these with a Phase-Transfer Catalysis (PTC) system (50% aqueous NaOH and Tetrabutylammonium bromide in toluene), we achieve a highly scalable and safer process (1)[1]. The biphasic nature of the reaction limits dialkylation side products, and the transition from a distinct two-phase system to a fine emulsion serves as a visual indicator of active phase transfer.
High-Temperature Nitrile Hydrolysis: The nitrile group in 1-(3-chlorophenyl)cyclobutanecarbonitrile is shielded by the neo-pentyl-like steric bulk of the cyclobutane ring, making standard aqueous hydrolysis ineffective. Ethylene glycol is selected as the solvent because its high boiling point allows the reaction to be driven at 160 °C, providing the necessary thermal energy to force the hydration and subsequent hydrolysis to the carboxylic acid.
Modified Curtius Rearrangement: Converting the carboxylic acid to the Boc-protected amine utilizes Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol. This one-pot procedure directly yields the carbamate, bypassing the need to isolate highly sensitive and potentially explosive acyl azide intermediates (2)[2]. The thermal decomposition of the intermediate acyl azide into an isocyanate releases nitrogen gas; this steady effervescence acts as a real-time kinetic indicator of the rearrangement (3)[3]. The resulting isocyanate is immediately trapped by the tert-butanol solvent to form the target Boc-protected amine (4)[4].
Reaction Pathway Visualization
Fig 1: Three-step synthetic workflow for Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal temperature probe.
Reagent Loading: Charge the flask with 3-chlorophenylacetonitrile (1.0 eq, 100 mmol) and 1,3-dibromopropane (1.2 eq, 120 mmol) dissolved in 150 mL of toluene. Add tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol).
Activation: Begin vigorous mechanical stirring (crucial for PTC efficiency). Dropwise, add 50% w/w aqueous NaOH (4.0 eq, 400 mmol) over 30 minutes. An exotherm will be observed.
Heating: Heat the biphasic mixture to 80 °C for 6–8 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material and the shift from a clear biphasic separation to a milky emulsion indicates successful phase transfer and alkylation.
Workup: Cool to room temperature. Dilute with 200 mL of water to dissolve precipitated salts. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Wash the combined organics with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a pale yellow oil.
Step 2: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarboxylic acid
Setup: In a 250 mL round-bottom flask, suspend the crude 1-(3-chlorophenyl)cyclobutanecarbonitrile (1.0 eq, ~80 mmol) in 100 mL of ethylene glycol.
Hydrolysis: Attach a reflux condenser and heat the mixture to 160 °C using a heating mantle. Stir for 18–24 hours.
Self-Validation: Initially, the nitrile will be insoluble, but as it hydrolyzes to the potassium carboxylate salt, the mixture will become a homogeneous dark amber solution.
Workup: Cool the mixture to <40 °C and dilute with 300 mL of distilled water. Wash the alkaline aqueous solution with MTBE (2 x 100 mL) to remove any unreacted nitrile and non-polar impurities.
Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using concentrated HCl. Self-Validation: A thick white precipitate will immediately form, confirming the protonation of the carboxylic acid. Extract the precipitate into EtOAc (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid as an off-white solid.
Step 3: Synthesis of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Setup: Thoroughly dry a 250 mL round-bottom flask. Flush with inert gas (N₂ or Argon).
Reagent Loading: Dissolve 1-(3-chlorophenyl)cyclobutanecarboxylic acid (1.0 eq, 50 mmol) in 100 mL of anhydrous tert-butanol. Add triethylamine (1.5 eq, 75 mmol).
Activation (Caution: Fume hood required): Dropwise, add Diphenylphosphoryl azide (DPPA) (1.2 eq, 60 mmol) at room temperature. Stir for 30 minutes to allow the complete formation of the acyl azide.
Rearrangement: Slowly heat the reaction to 80–90 °C (refluxing t-BuOH).
Self-Validation: As the internal temperature surpasses 60 °C, steady gas evolution (N₂ bubbling) will be observed. This confirms the Curtius rearrangement is actively converting the acyl azide to the isocyanate. Maintain reflux for 12 hours until gas evolution ceases.
Workup: Concentrate the reaction mixture in vacuo to remove excess tert-butanol. Dissolve the resulting residue in EtOAc (150 mL). Wash sequentially with 5% aqueous citric acid (to remove Et₃N and basic byproducts), saturated NaHCO₃ (to remove unreacted carboxylic acid and diphenylphosphoric acid), and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20) to afford the pure Boc-protected amine as a crystalline white solid.
References
Process for the preparation of therapeutically useful 1- (1-phenylcycloalkyl)
Source: PMC (NIH)
Optimization of reaction conditions for the Curtius rearrangement
Source: Benchchem
URL
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Scientific Rationale
The 1-arylcyclobutanamine scaffold is a privileged structure in neuropharmacology, most notably serving as the core pharmacophore for monoamine reuptake inhibitors[1]. Historically, the 4-chloro derivative (sibutramine) was widely utilized as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of obesity[2],[3]. However, off-target cardiovascular liabilities associated with the 4-chloro substitution pattern have driven medicinal chemists to explore regioisomers and analogs to optimize the therapeutic window[4].
Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 959140-89-7 for the deprotected HCl salt) is a highly versatile, Boc-protected intermediate designed specifically for the synthesis of novel 3-chloro SNRI candidates.
Causality in Chemical Design:
The 3-Chloro Substitution: Shifting the chlorine atom from the para to the meta position alters the electronic distribution and steric bulk of the aryl ring. This modification can significantly impact the binding kinetics at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), potentially reducing off-target adrenergic stimulation that leads to hypertension[5].
The Cyclobutane Ring: The strained four-membered ring restricts the conformational flexibility of the amine, locking the pharmacophore into a spatial arrangement that perfectly mimics the transition state of endogenous monoamines binding to their transporters[1].
The Boc (tert-Butyloxycarbonyl) Group: Primary 1-arylcyclobutanamines are highly reactive and prone to unwanted side reactions (e.g., dialkylation or oxidative degradation). The Boc carbamate serves a dual purpose: it protects the amine during harsh cross-coupling or metallation steps, and it increases the acidity of the N-H bond, enabling highly controlled, stoichiometric N-alkylation using strong bases like Sodium Hydride (NaH)[6].
Quantitative Data & Physicochemical Properties
The following table summarizes the key properties of the intermediate and the expected quantitative yields for downstream functionalization based on optimized laboratory protocols.
Parameter / Reaction
Value / Description
Rationale / Causality
Chemical Formula
C15H20ClNO2
Boc-protected primary amine.
Molecular Weight
281.78 g/mol
Optimal lipophilicity for CNS penetration post-deprotection.
N-Alkylation Yield (Typical)
85% - 92%
High yields achieved due to the enhanced N-H acidity of the carbamate[7].
Boc Deprotection Yield
>95%
Acid-catalyzed cleavage is highly efficient and generates volatile byproducts (isobutylene, CO2).
Preferred Salt Form
Hydrochloride (HCl)
HCl salts offer superior aqueous solubility for in vitro binding assays compared to TFA salts.
Experimental Workflows & Methodologies
To utilize this intermediate in drug discovery, chemists typically perform a two-step sequence: (1) N-Alkylation to build the active pharmacophore, followed by (2) Boc Deprotection to unmask the basic amine required for target binding.
Protocol A: Controlled N-Alkylation of the Boc-Carbamate
Objective: To synthesize N-alkyl or N,N-dialkyl derivatives (e.g., N-methyl or N-isobutyl) while preventing over-alkylation.
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
Alkyl Halide (e.g., Iodomethane, 1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve the carbamate (1.0 eq) in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice bath. Causality: Cooling prevents the exothermic deprotonation from degrading the starting material.
Deprotonation: Add NaH (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Causality: NaH quantitatively deprotonates the carbamate N-H, generating a highly nucleophilic nitrogen anion. Hydrogen gas evolution serves as a visual indicator of the reaction's progress[6].
Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (1.5 eq) dropwise. Stir for 12 hours, allowing the reaction to gradually reach room temperature.
Quenching & Workup: Carefully quench the remaining NaH with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the N-alkyl Boc-carbamate.
Protocol B: Boc Deprotection and Salt Formation
Objective: To cleave the Boc group and isolate the active pharmaceutical ingredient (API) as a stable, water-soluble hydrochloride salt.
Reagents:
N-alkylated Boc-carbamate intermediate (1.0 eq)
4M HCl in Dioxane (10.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Dissolution: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M concentration) at room temperature.
Acidic Cleavage: Add 4M HCl in Dioxane dropwise to the stirring solution. Causality: We utilize HCl in dioxane rather than Trifluoroacetic Acid (TFA). TFA leaves strongly bound trifluoroacetate salts that can artificially alter the apparent potency of the drug in cellular assays. HCl yields the biologically standard hydrochloride salt.
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain). The reaction generates isobutylene and carbon dioxide gas.
Isolation: As the Boc group is cleaved, the resulting amine hydrochloride salt will often precipitate directly out of the DCM/Dioxane mixture.
Collection: Concentrate the solvent under vacuum. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry the white crystalline solid under high vacuum to afford the final 1-(3-chlorophenyl)-N-alkylcyclobutan-1-amine hydrochloride.
Visualizations
Synthetic Workflow
The following diagram illustrates the chemical logic and workflow from the protected intermediate to the final drug candidate.
Synthetic workflow for N-alkylation and deprotection of the Boc-protected cyclobutanamine.
Pharmacological Mechanism of Action
Once synthesized, the deprotected 3-chloro cyclobutanamine acts at the synaptic cleft to modulate neurotransmitter levels.
Mechanism of action for 1-arylcyclobutanamine-derived SNRIs at the synaptic cleft.
References
[2] Patsnap Synapse. (2024). What is Sibutramine sulfate used for? Retrieved from [Link]
[3] Wikipedia Contributors. (n.d.). Sibutramine - Pharmacodynamics and Mechanism of Action. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
[4] McIntyre, R. S., Konarski, J. Z., & Keck, P. E. (2006). Sibutramine – Knowledge and References. Taylor & Francis / Obesity and Mental Disorders. Retrieved from [Link]
[5] Luque, C. A., & Rey, J. A. (2002). The discovery and status of sibutramine as an anti-obesity drug. PubMed / National Library of Medicine. Retrieved from[Link]
[7] Phukan, P., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]
RSC Authors. (2016). Boc protection of amines and N-alkylation using NaH. Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
[1] Dong, Y., et al. (2019). Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes (1-arylcyclobutylamine subunits). PMC / National Institutes of Health. Retrieved from[Link]
Boc deprotection methods for Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Target Substrate: Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate Audience: Researchers, synthetic chemists, and drug development professionals Chemical Context & Mechanistic Causality The molecule tert-butyl (1-(3-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Target Substrate: Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Audience: Researchers, synthetic chemists, and drug development professionals
Chemical Context & Mechanistic Causality
The molecule tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a sterically hindered, Boc-protected α-tertiary amine. This structural motif—a 1-arylcyclobutylamine—is a critical pharmacophore in medicinal chemistry, frequently appearing in central nervous system (CNS) therapeutics and monoamine reuptake inhibitors [1].
Deprotecting the tert-butyloxycarbonyl (Boc) group from an α-tertiary carbon presents unique physicochemical dynamics. Unlike primary or secondary amines, the steric bulk surrounding the cyclobutyl-amine linkage can slightly alter the conformational accessibility of the carbamate. However, because the rate-determining step of Boc deprotection is the acid-catalyzed cleavage of the tert-butyl-oxygen bond (yielding a tert-butyl cation and a carbamic acid intermediate), the reaction remains highly efficient under strongly acidic conditions [2].
The Role of Causality in Reagent Selection
Acid Selection: The reaction requires a strong acid (e.g., Trifluoroacetic acid (TFA) or HCl) to protonate the carbonyl oxygen of the Boc group. This protonation weakens the C-O bond, facilitating the release of the tert-butyl cation.
Scavenger Dynamics: The liberated tert-butyl cation is a powerful electrophile. While the 3-chlorophenyl ring is deactivated toward electrophilic aromatic substitution (due to the electron-withdrawing inductive effect of the chlorine atom), best practices dictate the use of a carbocation scavenger (e.g., triisopropylsilane or anisole) to definitively prevent trace tert-butylation of the aromatic ring or other nucleophilic sites [3].
Solvent Effects: Using anhydrous 4M HCl in 1,4-dioxane is often preferred over TFA for this specific substrate. The resulting 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride salt is highly crystalline and typically insoluble in dioxane/ether mixtures, driving the reaction forward via Le Chatelier's principle and allowing for isolation by simple filtration without aqueous workup [1].
Reaction Pathway & Mechanistic Visualization
Caption: Acid-catalyzed Boc deprotection mechanism highlighting carbocation scavenging and decarboxylation.
Quantitative Data & Method Comparison
The following table synthesizes the expected quantitative parameters for the deprotection of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate using the two most authoritative methodologies [1][2].
Parameter
Method A: 4M HCl / 1,4-Dioxane
Method B: TFA / Dichloromethane (DCM)
Acid Equivalents
5 – 10 eq.
10 – 20 eq. (typically 20-50% v/v)
Reaction Time
1.0 – 2.0 hours
0.5 – 1.5 hours
Temperature
Room Temperature (20-25°C)
0°C to Room Temperature
Scavenger Required
No (Solvent acts as mild buffer)
Yes (e.g., 2.5% v/v Triisopropylsilane)
Product Form
Hydrochloride (HCl) Salt
Trifluoroacetate (TFA) Salt
Isolation Method
Direct precipitation & filtration
Evaporation & aqueous neutralization
Expected Yield
> 95% (High purity crystalline salt)
85 – 90% (Requires extraction)
Validated Experimental Protocols
These protocols are designed as self-validating systems. Visual cues (e.g., gas evolution, precipitation) are embedded within the steps to confirm reaction progress.
Protocol A: Anhydrous HCl in 1,4-Dioxane (Preferred Method)
This method is highly recommended for 1-arylcyclobutylamines as it directly yields a stable, crystalline hydrochloride salt, bypassing the need for aqueous basic workups that can sometimes lead to product loss of low-molecular-weight free amines.
4M HCl in 1,4-dioxane (Commercially available, anhydrous)
Anhydrous diethyl ether (for precipitation)
Step-by-Step Procedure:
Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate).
Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents). Self-Validation Check: Mild effervescence (CO₂ evolution) should be observed shortly after addition.
Reaction Propagation: Stir the mixture vigorously at room temperature for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material spot should completely disappear.
Precipitation: As the reaction progresses, the deprotected amine hydrochloride salt will typically precipitate out of the dioxane solution as a white solid.
Isolation: Once complete, add a 3-fold volume of cold, anhydrous diethyl ether to the flask to force complete precipitation of the salt.
Filtration: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 × 10 mL) to remove residual dioxane and organic impurities.
Drying: Dry the white crystalline solid under high vacuum to afford pure 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride.
Protocol B: TFA in Dichloromethane with Scavenger
This method is utilized when the substrate requires rapid deprotection or when the downstream application specifically requires the TFA salt or free base [4].
Preparation: Dissolve the substrate in anhydrous DCM to achieve a 0.1 M concentration. Add 2.5% (v/v) TIS as a carbocation scavenger.
Cooling: Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.
TFA Addition: Dropwise, add TFA to achieve a final ratio of 1:1 (v/v) TFA:DCM.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Self-Validation Check: CO₂ gas evolution will be visible.
Concentration: Upon completion (verified by LC-MS), concentrate the mixture in vacuo. To remove residual TFA, co-evaporate the residue with toluene (3 × 10 mL) on a rotary evaporator.
Neutralization (Optional): To isolate the free base, dissolve the crude TFA salt in ethyl acetate and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Experimental Workflow & Troubleshooting
Caption: Logical workflow for Boc deprotection, isolation, and troubleshooting decision points.
Troubleshooting Sterically Hindered Amines
If LC-MS indicates incomplete deprotection after 2 hours:
Causality: The bulky cyclobutane ring and the 3-chlorophenyl group create an α-tertiary center that can sterically shield the carbamate, slowing the initial protonation step.
Action: Do not increase the temperature, as heating cyclobutyl systems in strong acid can occasionally trigger ring-expansion or rearrangement side reactions. Instead, increase the acid concentration (e.g., move to neat TFA) or extend the reaction time at room temperature.
References
Common Organic Chemistry. "Boc Deprotection - HCl." Common Organic Chemistry Reaction Pages. Available at: [Link]
Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal." Organic Syntheses, Vol. 90, p. 354. Available at: [Link]
RSC Advances. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. Available at:[Link]
Application
Quantitative Analysis of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate: A Validated Reversed-Phase HPLC-UV Method and Confirmatory LC-MS/MS Protocol
An Application Note for Drug Development Professionals Abstract This application note presents a detailed, robust, and validated analytical method for the precise quantification of tert-butyl (1-(3-chlorophenyl)cyclobuty...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical synthesis. Ensuring the purity and concentration of such starting materials is fundamental to the integrity of the drug development lifecycle. We provide a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), which is ideal for routine quality control and purity assessment. Additionally, a high-sensitivity, high-selectivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for confirmatory analysis and trace-level quantification. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]
Introduction and Scientific Rationale
Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a carbamate-protected amine that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. The accurate determination of its purity and concentration in bulk substance or reaction mixtures is critical for process control, yield calculation, and ensuring the quality of the final active pharmaceutical ingredient (API).
The analytical challenge with carbamates lies in their potential for thermal degradation, which makes direct gas chromatography (GC) analysis problematic without derivatization.[5] Therefore, liquid chromatography is the technique of choice. The presence of the 3-chlorophenyl moiety provides a suitable chromophore for UV detection, making HPLC-UV a straightforward and reliable method for quantification. For applications requiring higher sensitivity or analysis in complex matrices, LC-MS/MS offers unparalleled selectivity and lower detection limits.[6][7][8]
This guide is designed to provide researchers and quality control analysts with a ready-to-implement, validated protocol that adheres to the highest standards of scientific integrity, as outlined by global regulatory bodies like the FDA and ICH.[9][10][11][12]
Primary Analytical Method: RP-HPLC-UV
2.1. Principle and Justification
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, being a moderately polar molecule, is well-retained on a C18 column and can be effectively eluted using a gradient of water and a polar organic solvent like acetonitrile.[13][14] The addition of a small amount of acid (0.1% formic acid) to the mobile phase is a critical choice; it protonates free silanol groups on the silica-based column packing, minimizing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[15] It also ensures the analyte is in a consistent ionic state, leading to reproducible retention times.
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99%).
Standard Preparation: Accurately weigh approximately 10 mg of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the same diluent.
Sample Preparation: Accurately weigh the test sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.[16][17]
Chromatographic Conditions:
Parameter
Setting
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
220 nm (for the phenyl ring) or 210 nm (for the carbamate)
For unequivocal identification or when quantifying the analyte at very low levels, LC-MS/MS is the authoritative method. It couples the separation power of HPLC with the mass-based specificity of tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (the protonated molecule, [M+H]+) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling ultra-sensitive quantification.[18][19]
3.2. Experimental Protocol: LC-MS/MS Confirmation
Instrumentation and Sample Preparation:
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Sample Preparation: Prepare standards and samples as described in Section 2.2, but at lower concentrations if necessary (e.g., in the ng/mL range).
LC and MS Conditions:
Parameter
Setting
LC Conditions
Use the same column and mobile phase gradient as in Section 2.2 for seamless method transfer.
Ionization Mode
ESI Positive
Molecular Weight
283.77 g/mol
Precursor Ion (Q1)
m/z 284.1 [M+H]⁺
Product Ion (Q3)
m/z 228.1 (Loss of C₄H₈ - isobutylene)
Collision Energy
To be optimized for the specific instrument (typically 10-20 eV)
| Source Parameters | Optimize nebulizer gas, drying gas flow, and temperature according to manufacturer recommendations. |
Method Validation Framework & Performance
A developed analytical method is only trustworthy if it is validated to demonstrate its fitness for purpose.[1][9] The validation of the primary HPLC-UV method should be performed according to ICH Q2(R2) guidelines.[2][4][12]
4.1. Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a placebo and spiked samples to show no interfering peaks at the retention time of the analyte.
Linearity: A linear relationship between the concentration and the detector response. Assessed by a minimum of five concentration levels, with the correlation coefficient (R²) being the key performance indicator.
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked placebo) and expressed as percent recovery.
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate), providing an indication of its reliability during normal usage.
4.2. Typical Performance Characteristics
The following table summarizes the expected performance data and acceptance criteria for a fully validated HPLC-UV method.
Validation Parameter
Typical Acceptance Criterion
Expected Performance
Linearity (R²)
≥ 0.999
> 0.9995
Range
1 - 150 µg/mL
1 - 150 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.1 - 101.2%
Precision (% RSD)
Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%
< 1.0%< 1.5%
LOQ
Signal-to-Noise Ratio ≥ 10
~0.5 µg/mL
Visualization of the Analytical Workflow
The logical flow from sample receipt to final result is a critical component of a self-validating system.
Caption: Workflow for the quantification of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.
Conclusion
This application note provides a comprehensive and scientifically robust framework for the quantification of tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate. The primary RP-HPLC-UV method is suitable for routine, high-throughput quality control analysis, while the confirmatory LC-MS/MS method provides an orthogonal technique for trace-level analysis and unequivocal identification. By adhering to the detailed protocols and validation principles outlined herein, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data.
References
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [9][11]
Lab Manager. (2025, October 22). Essential FDA Guidelines for Bioanalytical Method Validation. 10
Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation.
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. 1
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. 2
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. 3
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [12]
Yu, K. et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, ACS Publications.
BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. [13]
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [18]
Acta Sci. Pol. Technol. Aliment. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. [7]
BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate. [16]
Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [19]
SIELC Technologies. (2018, May 16). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column.
Shimadzu. LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. [15]
Shared Research Facilities. (2014, December 28). Sample Preparation Guide for Synthetic Organic Chemicals. [17]
BenchChem. A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures. [5]
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
BenchChem. Purity Assessment of tert-Butyl (6-chloropyridin-2-yl)carbamate by HPLC: A Comparative Guide. [14]
Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [8]
IntechOpen. (2017, December 13). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. [20]
Thermo Fisher Scientific. Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. [21]
HPLC method for purity analysis of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate Abstract This document provides a comprehensive, stability-indi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, a key intermediate in pharmaceutical synthesis. The method leverages reversed-phase chromatography for robust separation of the main component from potential process-related impurities and degradation products. This application note details the rationale behind the method development, a step-by-step analytical protocol, and a thorough validation procedure based on the International Council for Harmonisation (ICH) guidelines. The described method is specific, accurate, precise, and robust, making it suitable for quality control and stability assessment in research and drug development settings.
Scientific Principles and Method Rationale
The development of a reliable HPLC method for purity analysis is fundamentally guided by the physicochemical properties of the analyte. Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate possesses distinct structural features that dictate the optimal chromatographic strategy.
Analyte Properties : The molecule contains a non-polar tert-butyl group, a cyclobutyl ring, and a chlorophenyl group, which collectively impart significant hydrophobicity. The presence of the phenyl ring provides a strong chromophore, making it ideal for ultraviolet (UV) detection. The carbamate linkage introduces a polar element, but the overall character of the molecule is non-polar.
Chromatographic Mode Selection : Given the analyte's predominantly hydrophobic nature, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation technique.[1] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.[2]
Stationary Phase (Column) Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[2] Modern, high-purity silica-based C18 columns with end-capping are selected to minimize peak tailing caused by interactions between the analyte and residual silanol groups on the silica surface. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.
Mobile Phase Optimization :
Organic Solvent : Acetonitrile is chosen over methanol as the organic modifier. It typically provides better peak shape for aromatic compounds, has a lower UV cutoff wavelength, and generates lower backpressure.[3]
Aqueous Phase & Modifier : A slightly acidic mobile phase is employed to ensure the consistent protonation state of any potential acidic or basic impurities and to suppress the ionization of residual silanol groups on the column, leading to sharper, more symmetrical peaks.[4] Formic acid (0.1%) is an excellent choice as it is volatile and compatible with mass spectrometry (MS) if further characterization of impurities is required.[4]
Elution Mode : A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the acetonitrile concentration, is selected. This approach ensures that any early-eluting polar impurities are well-retained and resolved, while the main, more hydrophobic analyte is eluted in a reasonable time with good peak shape.[5]
Detection : The chlorophenyl chromophore in the analyte allows for sensitive UV detection. The wavelength is set at 220 nm, which corresponds to a strong absorbance region for the phenyl ring, ensuring high sensitivity for both the main peak and potential impurities.
Detailed Analytical Protocol
This protocol is designed for a standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Instrumentation and Materials
Component
Specification
HPLC System
Quaternary or Binary Gradient HPLC system
Detector
UV-Vis or Photodiode Array (PDA) Detector
Column
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Software
Chromatography Data System (CDS) for control and analysis
Standard Solution (approx. 0.5 mg/mL) : Accurately weigh about 25 mg of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (approx. 0.5 mg/mL) : Accurately weigh about 25 mg of the Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Filtration : Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
System Suitability Test (SST)
Before commencing any analysis, the system suitability must be verified. Inject the Standard Solution in five replicates and evaluate the following parameters.
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry)
0.8 – 1.5
Theoretical Plates (N)
> 2000
%RSD of Peak Area
≤ 2.0%
%RSD of Retention Time
≤ 1.0%
Method Validation Protocol
The analytical method must be validated to ensure its reliability, as per ICH Q2(R1) guidelines.[6][7]
Caption: Logical flow for the development of the HPLC purity method.
References
SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]
Technology Networks. (2026, March 9). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Pharma Knowledge Centre. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Pawar, A., et al. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 76. Retrieved from [Link]
Mathew, C., et al. (2023, July 1). The ICH Guidelines in Practice: Forced Degradation Studies of Doripenem by an LC-MS Compatible RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 14(7), 3421-3427. Retrieved from [Link]
International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1035. Retrieved from [Link]
Siddiqui, M. R., et al. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Journal of Health & Allied Sciences NU, 9(4). Retrieved from [Link]
European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Ravisankar, P., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 104-110. Retrieved from [Link]
Application Notes and Protocols: The Role of Carbamates in Medicinal Chemistry
Executive Summary Carbamates—organic compounds derived from carbamic acid featuring the characteristic -O-CO-NH- linkage—have emerged as highly versatile pharmacophores in modern medicinal chemistry[1]. Functioning as st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Carbamates—organic compounds derived from carbamic acid featuring the characteristic -O-CO-NH- linkage—have emerged as highly versatile pharmacophores in modern medicinal chemistry[1]. Functioning as stable peptide bond surrogates, carbamates exhibit exceptional proteolytic stability and high cell membrane permeability[2]. This application note provides a comprehensive technical guide to the mechanistic utility of carbamates in drug design, specifically focusing on acetylcholinesterase (AChE) inhibitors and prodrugs, alongside validated, self-contained synthetic protocols for their preparation.
Mechanistic Insights: The Carbamate Pharmacophore
The incorporation of a carbamate moiety into a drug candidate is a deliberate structural choice driven by specific physicochemical and pharmacokinetic advantages:
Conformational Restriction & Target Affinity : The delocalization of nonbonded electrons from the nitrogen atom into the adjacent carboxyl moiety imposes a degree of conformational rigidity[2]. This restriction pre-organizes the molecule for optimal inter- and intramolecular interactions, particularly hydrogen bonding within enzyme active sites[2].
Metabolic Stability (Prodrugs) : Carbamates are highly resistant to first-pass metabolism compared to standard esters. By utilizing carbamates as prodrugs for active phenols or alcohols (e.g., bambuterol), medicinal chemists can delay systemic hydrolysis, thereby enhancing bioavailability and prolonging the therapeutic half-life[1].
Pseudo-Irreversible Enzyme Inhibition : In the treatment of neurodegenerative diseases like Alzheimer's, carbamates act as pseudo-irreversible inhibitors of AChE[3]. The carbamate drug (e.g., rivastigmine) binds to the active site, and the catalytic serine residue covalently attacks the carbonyl carbon, carbamoylating the enzyme. Unlike organophosphates—which irreversibly phosphorylate the enzyme—the carbamoylated serine undergoes spontaneous hydrolysis (decarbamylation) over 30–40 minutes, safely regenerating the active enzyme[3].
Mechanism of pseudo-irreversible AChE inhibition by carbamate drugs.
Key Applications in Drug Development
Carbamates are integral to numerous FDA-approved therapeutics[1]. Their ability to cross the blood-brain barrier (BBB) can be precisely tuned by altering their lipophilicity and charge. For instance, tertiary amines like rivastigmine readily cross the BBB for central nervous system (CNS) action, whereas quaternary ammonium compounds like pyridostigmine are restricted to the peripheral nervous system[3].
Table 1: Pharmacological Profile of Key Carbamate-Based Drugs
Historically, carbamate synthesis relied heavily on highly toxic reagents such as phosgene or isocyanates. Modern medicinal chemistry prioritizes safer, scalable methodologies using carbamoyl chlorides or chloroformates[5][6].
Workflow for zinc chloride-catalyzed synthesis of carbamates.
Protocol 1: Zinc Chloride-Catalyzed Synthesis of Carbamates (Gram-Scale)
This protocol details the synthesis of carbamates from carbamoyl chlorides and alcohols, utilizing Zinc Chloride (
) as a mild Lewis acid catalyst. This method is highly efficient for generating active pharmaceutical ingredients (APIs) like rivastigmine[5].
Causality Check :
is chosen because it effectively coordinates with the chloride leaving group of the carbamoyl chloride, increasing the electrophilicity of the carbonyl carbon. Anhydrous toluene is used as an aprotic solvent to prevent the premature hydrolysis of the carbamoyl chloride and to allow for elevated reaction temperatures without degrading the reagents[5].
System Preparation : Flame-dry a round-bottom flask and purge with
to ensure an anhydrous environment. Moisture will degrade the carbamoyl chloride into an amine and .
Catalyst Activation : Add anhydrous
(1.79 mmol) and the carbamoyl chloride (3.58 mmol) to 10 vol of anhydrous toluene. Agitate the suspension at room temperature (25°C) for 10 minutes to allow the Lewis acid-base complex to form[5].
Nucleophilic Addition : Slowly add the corresponding alcohol (3.58 mmol) to the agitated reaction mass.
Reaction Propagation : Depending on the steric hindrance of the alcohol, stir the mixture at room temperature, or heat to reflux (110°C) under
Extraction : Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous
.
Purification : Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography to yield the pure carbamate[5].
Protocol 2: Synthesis Using Phenyl Chloroformate Precursors
Phenyl chloroformate is a highly effective, less toxic alternative to phosgene for synthesizing carbamates from primary and secondary amines[6].
Causality Check : The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phenyl chloroformate. Phenol acts as an excellent leaving group, driving the formation of the stable carbamate linkage without the need for extreme heating[6].
Step-by-Step Procedure:
Initialization : Dissolve the target amine (0.1 mole) in 250 mL of dry ethyl acetate in a three-necked round-bottomed flask equipped with a mechanical stirrer and dropping funnel[6].
Temperature Control : Cool the mixture to approximately 20°C. Maintaining this temperature prevents exothermic side reactions and degradation[6].
Addition : Add phenyl chloroformate (0.1 mole) dropwise to the vigorously stirred mixture[6].
Precipitation : The carbamate hydrochloride salt will typically precipitate immediately. Continue stirring at 25°C for 3 hours to ensure complete conversion[6].
Isolation : Filter the precipitate. Wash the recovered crystals sequentially with dry ethyl acetate and diethyl ether to remove residual phenol[6].
Drying & Purification : Dry the product in vacuo over
. Recrystallize from ethyl acetate/absolute ethanol for high-purity analytical grade material[6].
Experimental Validation: Ellman's Assay for AChE Inhibition
To ensure the synthesized carbamate is an active target-engaging molecule, it must be validated. Ellman's assay is the gold standard for quantifying AChE inhibition.
Causality Check : AChE hydrolyzes acetylthiocholine (substrate) into thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce the yellow 5-thio-2-nitrobenzoate anion. A successful carbamate inhibitor will prevent thiocholine formation, resulting in a measurable decrease in absorbance at 412 nm, making this a self-validating biochemical system.
Procedure:
Prepare 0.1 M phosphate buffer (pH 8.0).
Incubate AChE enzyme (0.05 U/mL) with varying concentrations of the synthesized carbamate inhibitor for 15 minutes at 25°C to allow for carbamoylation of the active site.
Add DTNB (0.3 mM final concentration) and acetylthiocholine iodide (0.5 mM final concentration) to initiate the reaction.
Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.
Calculate the
by plotting the percentage of inhibition against the log concentration of the carbamate.
References
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Source: nih.gov. URL:[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. Source: nih.gov. URL:[Link]
Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. Source: nih.gov. URL:[Link]
Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Source: researchgate.net. URL:[Link]
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Source: nih.gov. URL:[Link]
Application Note: Late-Stage Functionalization and Amide Coupling Protocols for tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 959140-89-7 / related derivatives).
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound of Interest: tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (CAS: 959140-89-7 / related derivatives).
Introduction & Mechanistic Rationale
tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active agents and metabolic modulators. The molecule presents two distinct, orthogonal vectors for functionalization:
An Aryl Chloride Moiety: Suitable for transition-metal-catalyzed cross-coupling.
A Boc-Protected
-Tertiary Amine: Embedded within a cyclobutane ring, which can be deprotected and subjected to amide coupling.
However, both vectors present significant synthetic challenges that require specialized reagents and optimized conditions.
The Aryl Chloride Challenge
Aryl chlorides possess a high carbon-chlorine bond dissociation energy (
330 kJ/mol), making them notoriously unreactive in standard palladium-catalyzed cross-coupling reactions compared to aryl bromides or iodides[1]. The oxidative addition of the Pd(0) catalyst into the C-Cl bond is typically the rate-limiting step[1]. To overcome this, the reaction necessitates electron-rich, sterically bulky dialkylbiarylphosphine ligands such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[2]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl framework prevents the formation of inactive palladacycles and promotes rapid reductive elimination[3].
The Sterically Hindered Amine Challenge
Following Boc deprotection, the resulting 1-(3-chlorophenyl)cyclobutan-1-amine is an
-tertiary amine. The steric bulk of the cyclobutane ring and the adjacent aryl group creates a high activation energy barrier for nucleophilic attack during amide bond formation. Standard carbodiimide reagents (e.g., EDC/HOBt) often fail or result in poor yields[4]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is required for this transformation[5]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester[5]. Crucially, the pyridine nitrogen atom in the 7-azabenzotriazole (HOAt) leaving group provides a neighboring group effect, stabilizing the incoming sterically hindered amine through a 7-membered hydrogen-bonded cyclic transition state[6].
This protocol describes the selective Suzuki-Miyaura cross-coupling of the 3-chlorophenyl group with an arylboronic acid, leaving the Boc-protected amine intact. This orthogonal approach is highly beneficial for late-stage diversification[7].
Preparation of the Catalyst Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)
(2 mol%) and XPhos (4 mol%). Evacuate and backfill the tube with argon three times.
Addition of Solid Reagents: Add the tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely ground anhydrous K
PO (3.0 equiv).
Solvent Addition: Add degassed Toluene and H
O (10:1 ratio) via syringe. The biphasic system aids in dissolving the inorganic base and boronic acid while stabilizing the active Pd species.
Reaction Execution: Seal the tube and heat the reaction mixture at 85 °C in a pre-heated oil bath for 16–22 hours under vigorous stirring[7].
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na
SO, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the Boc-protected biaryl cyclobutylamine.
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting XPhos-enabled oxidative addition.
Protocol B: Boc Deprotection and Amide Coupling
This protocol outlines the removal of the Boc protecting group followed by the coupling of the resulting sterically hindered
-tertiary cyclobutylamine with a carboxylic acid using HATU[5].
Reagents
Deprotection: 4N HCl in 1,4-dioxane, Dichloromethane (DCM).
Boc Deprotection: Dissolve the tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in minimal DCM. Add a 10-fold volumetric excess of 4N HCl in 1,4-dioxane. Stir at room temperature for 2 hours until gas evolution (isobutylene and CO
) ceases.
Isolation of Amine Salt: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride as a white solid. Dry under high vacuum.
Pre-activation of Carboxylic Acid: In a separate dry flask under argon, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF[5]. Add DIPEA (3.0 equiv) and stir at room temperature for 15–30 minutes to ensure complete formation of the OAt-active ester[5].
Amide Coupling: Add the isolated amine hydrochloride salt (1.0 equiv) to the pre-activated acid solution, followed by an additional 2.0 equiv of DIPEA to neutralize the hydrochloride salt.
Reaction Execution: Stir the reaction at room temperature for 12–18 hours. If the reaction is sluggish due to extreme steric hindrance, gently heat to 40 °C[8].
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine.
Purification: Dry over Na
SO, concentrate, and purify via flash chromatography.
Caption: Workflow for the deprotection and HATU-mediated amide coupling of the hindered amine.
Quantitative Data & Optimization Summaries
The following tables summarize optimization parameters demonstrating the necessity of specific reagents for this bifunctional scaffold.
Application Note: Tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in Medicinal Chemistry and Drug Discovery
Executive Summary The incorporation of strained cycloalkanes into small-molecule drug candidates has emerged as a premier strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Tert-butyl (1-(3-chloropheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of strained cycloalkanes into small-molecule drug candidates has emerged as a premier strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate —a Boc-protected 1-arylcyclobutylamine—serves as a highly versatile building block in this domain. By combining the conformational restriction of a cyclobutane ring with a dual-functionalized handle (a protected benzylic amine and a meta-chloroarene), this scaffold enables the rapid, orthogonal synthesis of diverse central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands.
This application note provides a comprehensive guide to the physicochemical rationale, strategic utility, and validated synthetic protocols for deploying this building block in modern drug discovery workflows.
Scientific Rationale: The Cyclobutane Pharmacophore
Historically underutilized due to synthetic challenges, cyclobutanes are experiencing a renaissance in medicinal chemistry[1]. The integration of the 1-arylcyclobutylamine motif offers several distinct advantages over traditional linear or flexible aliphatic chains:
Conformational Restriction & Entropy: The cyclobutane ring is the second most strained saturated monocarbocycle (strain energy ~26.3 kcal/mol)[1]. This rigid, puckered 3D structure restricts the rotational freedom of the benzylic amine, significantly reducing the entropic penalty upon target binding.
Unique 3D Vector Projection: Unlike flat aromatics or highly flexible alkyl chains, the puckered conformation of cyclobutane allows substituents to access unique hydrophobic pockets within target active sites. For example, benzylic amines on cyclobutane scaffolds have been shown to engage in critical bidentate hydrogen bonds with Asp/Tyr residues in kinase binding pockets (e.g., AKT inhibitors)[1].
Metabolic Stability: The cyclobutane core is relatively inert to rapid cytochrome P450-mediated oxidation compared to linear alkyl chains. While engineered enzymes like P450BM3 can selectively hydroxylate cyclobutylamines for late-stage functionalization, the core generally exhibits superior metabolic half-lives in vivo[2].
Physicochemical & Structural Profiling
Understanding the baseline properties of the building block is critical for predicting its behavior in both synthetic workflows and downstream biological assays.
Property
Value
Rationale / Significance
Chemical Formula
C₁₅H₂₀ClNO₂
Defines the exact atomic composition.
Molecular Weight
281.78 g/mol
Low-molecular-weight fragment, leaving ample "budget" for lead optimization (Rule of 5 compliant).
Ring Strain Energy
~26.3 kcal/mol
Drives the unique puckered conformation and alters the C-C bond lengths (1.56 Å)[1].
LogP (Estimated)
~4.2
High lipophilicity driven by the chloroarene and Boc group; requires monitoring during hit-to-lead evolution.
Protecting Group
tert-Butyloxycarbonyl (Boc)
Sterically bulky, electron-withdrawing, and strictly orthogonal to transition-metal catalysis[2].
Strategic Advantages of the Boc-Protected Scaffold
The presence of the Boc protecting group on the 1-(3-chlorophenyl)cyclobutan-1-amine core is not merely a convenience; it is a synthetic necessity for divergent library generation[3].
Catalyst Preservation: Free primary amines are notorious for poisoning palladium and copper catalysts by tightly coordinating to the metal center. The Boc group masks this nucleophilicity, enabling high-yielding cross-coupling reactions at the 3-chloro position.
Oxidative Stability: Free amines are susceptible to unwanted oxidation during complex synthetic sequences. The Boc group provides an electronic and steric shield[2].
Orthogonal Cleavage: The Boc group can be quantitatively removed under mildly acidic conditions that do not disturb the cyclobutane ring or the halogenated arene, allowing for late-stage functionalization of the amine.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems. Causality is explicitly detailed to empower researchers to troubleshoot and adapt these methods.
Protocol A: Orthogonal Boc Deprotection
Objective: Isolate the free amine as a stable hydrochloride salt for subsequent derivatization.
Preparation: Dissolve Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Acidification: Cool the reaction to 0 °C under an inert atmosphere (N₂/Ar). Dropwise, add 4M HCl in dioxane (10.0 eq).
Cleavage: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold, anhydrous diethyl ether. Filter the resulting white precipitate and dry under high vacuum to yield 1-(3-chlorophenyl)cyclobutan-1-amine hydrochloride.
Causality & Insight: HCl in dioxane is strategically chosen over Trifluoroacetic acid (TFA). The resulting HCl salt precipitates directly out of the ether trituration, providing high-purity product without the need for basic aqueous workups. Aqueous workups risk the loss of the free cyclobutylamine, which can be partially water-soluble and volatile.
Protocol B: Amide Coupling of the Sterically Hindered Amine
Objective: Generate N-acyl derivatives (Target Library A) from the deprotected core.
Activation: Suspend the 1-(3-chlorophenyl)cyclobutan-1-amine HCl salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).
Neutralization: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the HCl salt and liberate the free amine base.
Coupling: Cool to 0 °C and add HATU (1.2 eq) in one portion.
Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Causality & Insight: The quaternary carbon at the 1-position of the cyclobutane ring creates severe steric encumbrance around the primary amine. Standard carbodiimide reagents (e.g., EDC/HOBt) often stall or yield poor conversions. HATU generates a highly reactive HOAt ester intermediate, which provides the necessary electrophilic activation to overcome this steric barrier.
Protocol C: Buchwald-Hartwig Amination of the 3-Chloroarene
Objective: Functionalize the aromatic ring while keeping the cyclobutylamine protected.
Assembly (Glovebox): In a nitrogen-filled glovebox, charge a Schlenk flask with Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (1.0 eq), a secondary amine partner (1.2 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos ligand (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).
Solvation: Add anhydrous, degassed toluene (0.1 M).
Catalysis: Seal the flask, remove it from the glovebox, and heat at 100 °C for 16 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.
Causality & Insight: Aryl chlorides are notoriously unreactive toward oxidative addition compared to bromides or iodides. The use of BrettPhos—an electron-rich, highly bulky dialkylbiaryl phosphine ligand—is mandatory. It accelerates the oxidative addition into the strong C-Cl bond and provides the steric bulk necessary to promote reductive elimination over off-target β-hydride elimination.
Workflow Visualization
The following diagram illustrates the divergent synthetic utility of the building block, demonstrating how the orthogonal protecting group strategy enables multi-directional library synthesis.
Divergent synthetic workflows utilizing the Boc-protected 1-arylcyclobutylamine scaffold.
References
[2] Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society (2023). URL:[Link]
[1] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (2021). URL:[Link]
[3] Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes. Journal of the American Chemical Society (2019). URL:[Link]
Technical Support Center: Troubleshooting Asymmetric Urea Synthesis
Welcome to the Reaction Optimization & Troubleshooting Portal . This guide is designed for discovery chemists, process scientists, and drug development professionals struggling with the chemoselectivity of carbamoylation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Reaction Optimization & Troubleshooting Portal . This guide is designed for discovery chemists, process scientists, and drug development professionals struggling with the chemoselectivity of carbamoylation reactions.
When synthesizing asymmetric ureas (
), the most pervasive and frustrating failure mode is the formation of the symmetric urea byproduct (). This guide dissects the mechanistic root causes of this side reaction and provides field-proven, self-validating protocols to engineer it out of your workflows.
FAQ 1: Mechanistic Root Cause
Q: Why does my asymmetric carbamoylation reaction keep yielding a statistical mixture containing symmetric ureas?
A: Symmetric urea formation is fundamentally a problem of competing reaction kinetics and local concentration gradients. When you react a primary amine (Amine A) with a carbonylating agent like triphosgene or 1,1'-carbonyldiimidazole (CDI), an highly reactive intermediate (such as an isocyanate or carbamoyl imidazole) is formed[1].
Symmetric ureas emerge through two primary causal pathways:
Stoichiometric Imbalance (The Local Excess Problem): If the unreacted starting Amine A is in proximity to the newly formed isocyanate intermediate, the amine will act as a nucleophile and attack the isocyanate before Amine B is ever introduced[1][2].
Moisture Contamination (The Hydrolysis Loop): Isocyanates are highly sensitive to water. Trace moisture in your solvent will hydrolyze the isocyanate into a carbamic acid. This intermediate rapidly decarboxylates (losing
) to regenerate Amine A. This newly freed Amine A then attacks a surviving isocyanate molecule, generating the symmetric urea byproduct[3].
Mechanistic pathways of urea formation illustrating the symmetric byproduct loop.
FAQ 2: Reagent Selection & Benchmarking
Q: Which carbonylating agent offers the best control against symmetric byproducts?
A: The choice of reagent dictates whether your reaction operates under kinetic control (one-pot) or physical separation (two-step isolation). While triphosgene and CDI are common, phenyl chloroformate is the gold standard for preventing symmetric ureas because it forms a stable carbamate intermediate that can be physically isolated and purified before the second amine is introduced[4][5].
Table 1: Comparative Analysis of Carbonylating Agents
Solid-phase synthesis; poorly nucleophilic Amine B.
FAQ 3: The "Gold Standard" Protocol (Two-Step Isolation)
Q: I cannot afford to lose my expensive starting material to symmetric dimerization. How do I guarantee an asymmetric product?
A: You must abandon one-pot statistical methods and adopt the Phenyl Carbamate Isolation Method . By reacting Amine A with phenyl chloroformate, you generate a stable phenyl carbamate. Because this intermediate is stable to aqueous conditions, you can perform an acidic workup to completely wash away any unreacted Amine A. Without Amine A present in the second step, symmetric urea formation is chemically impossible[4][5].
Preparation: Flame-dry a round-bottom flask. Add Amine A (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration). Cool the mixture to 0 °C using an ice bath.
Addition: Dissolve phenyl chloroformate (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the Amine A mixture over 15 minutes to control the exothermic reaction.
Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.
Validation Checkpoint 1 (TLC/LCMS): Confirm the complete consumption of Amine A. The mass of
should correspond strictly to the phenyl carbamate.
Aqueous Workup (Critical Step): Dilute with additional DCM. Wash the organic layer sequentially with 1N HCl (x2) to protonate and remove any trace unreacted Amine A. Wash with saturated
and brine. Dry over and concentrate.
Phase 2: Aminolysis to Asymmetric Urea
6. Reconstitution: Dissolve the purified phenyl carbamate in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)[5].
7. Aminolysis: Add Amine B (1.1 equiv). If Amine B is a weak nucleophile, add a catalytic amount of non-nucleophilic base (e.g., DIPEA) and heat the reaction to 60 °C.
8. Validation Checkpoint 2: Monitor by LCMS. The displacement of phenol will yield the pure asymmetric urea.
Workflow of the two-step phenyl carbamate isolation method for asymmetric ureas.
Q: My workflow requires a one-pot reaction using CDI or Triphosgene. How can I suppress the symmetric byproduct without isolating an intermediate?
A: If you must use a one-pot method, you must manipulate the reaction kinetics using Inverse Addition and strict environmental controls[1].
The Inverse Addition Rule: Never add the carbonylating agent to the amine. Instead, dissolve an excess of the carbonylating agent (e.g., 1.2 equiv of CDI or 0.4 equiv of triphosgene) in anhydrous solvent. Slowly add a dilute solution of Amine A dropwise into this mixture[1].
Causality: This ensures that the local concentration of Amine A is always near zero. The moment a molecule of Amine A enters the flask, it is instantly consumed by the massive excess of the carbonylating agent to form the intermediate. Because there is no free Amine A floating around, it cannot attack the newly formed intermediate to create a symmetric urea.
Temperature Control: Perform the addition at -78 °C to 0 °C. Low temperatures stabilize the highly reactive intermediate and prevent premature displacement reactions.
Base Selection: Use strictly non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA). Nucleophilic bases can form competing reactive adducts that complicate the reaction profile.
References
Urea Formation - Common Conditions, Common Organic Chemistry,
A decade review of triphosgene and its applic
Tert-butyl isocyan
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, NIH PMC,
Practical synthesis of urea derivatives (US5925762A)
troubleshooting low yield in Curtius rearrangement for carbamate synthesis.
Welcome to the Advanced Troubleshooting Guide for the Curtius rearrangement. This resource is designed for process chemists, researchers, and drug development professionals facing yield bottlenecks during the conversion...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the Curtius rearrangement. This resource is designed for process chemists, researchers, and drug development professionals facing yield bottlenecks during the conversion of carboxylic acids to carbamates.
Diagnostic Decision Tree
Use the following logical workflow to isolate the root cause of low carbamate yields in your synthesis before proceeding to the detailed FAQ section.
Diagnostic decision tree for troubleshooting low yields in Curtius rearrangement.
Q: My LC-MS shows a massive peak corresponding to the symmetric urea instead of my target carbamate. What is causing this, and how do I fix it?
A: Symmetric urea formation is the definitive hallmark of moisture contamination[1].
Causality: The isocyanate intermediate is highly electrophilic. If trace water is present, it outcompetes your trapping alcohol, reacting with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO₂) to yield a primary amine[2]. Because primary amines are significantly more nucleophilic than alcohols, this newly formed amine rapidly attacks another equivalent of unreacted isocyanate, forming the symmetric urea byproduct[1].
Resolution:
Rigorously dry all solvents (use molecular sieves or a solvent purification system)[2].
Oven-dry glassware at >120°C for at least 4 hours and cool under an inert atmosphere (N₂ or Argon)[2].
Ensure the trapping alcohol is strictly anhydrous.
Issue 2: Incomplete Conversion of Carboxylic Acid
Q: I am using DPPA and triethylamine, but a significant amount of my starting carboxylic acid remains unreacted. Why?
A: This usually stems from either degraded DPPA reagent or severe steric hindrance around the carboxylic acid moiety.
Causality: Diphenylphosphoryl azide (DPPA) is moisture-sensitive and hydrolyzes over time to diphenyl phosphate and hydrazoic acid[3]. If your DPPA is degraded, it cannot form the mixed anhydride intermediate required to generate the acyl azide. Alternatively, if your substrate is highly sterically hindered (e.g., a quaternary center adjacent to the carboxyl group), the bulky DPPA reagent cannot efficiently attack the carboxylate[3].
Resolution:
Verify DPPA integrity via ³¹P NMR.
If sterics are the limiting factor, abandon the one-pot DPPA method. Instead, convert the carboxylic acid to an acid chloride using oxalyl chloride/DMF (catalytic), followed by treatment with sodium azide (NaN₃)[4].
Q: I can see the isocyanate intermediate forming (via IR at ~2250 cm⁻¹), but trapping with tert-butanol gives terrible yields. How can I drive the reaction to completion?
A: tert-Butanol is a bulky, relatively poor nucleophile, making the trapping step the rate-limiting bottleneck.
Causality: The thermal rearrangement of acyl azide to isocyanate is concerted and typically proceeds well at 60–100°C[1]. However, the subsequent nucleophilic attack by bulky alcohols (like t-BuOH) is slow. Prolonged heating at high temperatures to force this step can lead to isocyanate polymerization or degradation.
Resolution:
Use a Lewis acid catalyst. Zinc(II) triflate (Zn(OTf)₂) in combination with tetrabutylammonium bromide (TBAB) significantly accelerates the trapping of isocyanates by bulky alcohols, likely forming a highly reactive zinc carbamoyl bromide species[5].
Use the alcohol as the solvent (if feasible) to maximize nucleophile concentration[1].
Mechanistic Pathway & Byproduct Divergence
Understanding the mechanistic divergence is critical for controlling the reaction outcome. The diagram below illustrates how trace water hijacks the pathway away from the desired carbamate.
Mechanistic divergence of the isocyanate intermediate leading to carbamate or urea.
The following table summarizes the quantitative impact of various reaction parameters on the final yield.
Variable
Range / Condition
Impact on Carbamate Yield
Mechanistic Rationale
Water Content
> 100 ppm
Significant Decrease (-30% to -80%)
Hydrolyzes isocyanate to carbamic acid, leading to urea byproduct[1].
Trapping Alcohol
1.0 Equivalent
Moderate Decrease (-10% to -20%)
Insufficient driving force for the slow nucleophilic attack[1].
Trapping Alcohol
3.0 - 5.0 Equivalents
Optimal
Drives equilibrium; outcompetes side reactions[1].
Temperature
< 60°C
Low Yield / Slow Reaction
Insufficient thermal energy for concerted nitrogen extrusion[1].
Lewis Acid Catalyst
0.02 Eq Zn(OTf)₂
Significant Increase (for bulky alcohols)
Activates isocyanate, accelerating attack by sterically hindered alcohols[5].
Self-Validating Experimental Protocols
Protocol A: One-Pot DPPA-Mediated Synthesis of Boc-Protected Amines
This protocol utilizes DPPA for in-situ acyl azide formation, ideal for substrates sensitive to harsh conditions.
Step-by-Step Methodology:
Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add the carboxylic acid (1.0 eq) and anhydrous toluene (0.1 M).
Base Addition: Add anhydrous triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
Activation: Dropwise add DPPA (1.1 eq). Stir at room temperature for 30 minutes.
Self-Validation Checkpoint 1: Monitor by TLC. Complete consumption of the carboxylic acid confirms successful mixed anhydride/acyl azide formation.
Rearrangement & Trapping: Add anhydrous tert-butanol (3.0 eq). Heat the reaction mixture to 80°C.
Self-Validation Checkpoint 2: Before adding the alcohol, an aliquot analyzed by IR should show a sharp band at ~2250 cm⁻¹ (isocyanate). Disappearance of this band after 2-4 hours at 80°C confirms successful trapping.
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Use this protocol when DPPA fails due to steric hindrance[4].
Step-by-Step Methodology:
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq), followed by dropwise addition of oxalyl chloride (1.5 eq) at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.
Azidation: Redissolve the crude acid chloride in anhydrous acetone (or THF) and cool to 0°C. Slowly add a solution of NaN₃ (2.0 eq) in a minimum amount of water. Stir for 1 hour.
Extraction: Extract the acyl azide into toluene. Caution: Do not concentrate the acyl azide to dryness due to explosion risks.
Rearrangement: Heat the toluene solution to 80°C until gas evolution (N₂) ceases.
Self-Validation Checkpoint 1: Controlled gas evolution is the physical indicator of the Curtius rearrangement occurring.
Trapping: Add the desired alcohol (3.0 eq) and reflux until the isocyanate is consumed.
Self-Validation Checkpoint 2: Monitor via IR at 2250 cm⁻¹. Complete disappearance of the peak indicates the reaction is finished.
References
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses
Source: National Institutes of Health (PMC)
URL:[Link]
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry
Source: National Institutes of Health (PMC)
URL:[Link]
stability issues of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solution-phase behavior of sterically hindered building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the solution-phase behavior of sterically hindered building blocks. Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a highly valuable intermediate, particularly in CNS drug discovery (e.g., sibutramine analogs). However, its unique architecture—a cyclobutane ring geminally disubstituted with a bulky 3-chlorophenyl group and a Boc-protected amine—introduces specific stability nuances.
This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind degradation and offering self-validating protocols to ensure your experimental integrity.
Part 1: Core FAQs & Troubleshooting Guide
Q1: Why is my compound degrading spontaneously when stored in halogenated solvents like chloroform?
Causality: Halogenated solvents (chloroform, dichloromethane) can undergo photo-oxidation or hydrolysis over time, generating trace amounts of hydrochloric acid (HCl). The Boc (tert-butyloxycarbonyl) group is highly acid-labile. Trace HCl protonates the carbonyl oxygen of the carbamate, initiating a cleavage cascade that releases the tert-butyl cation, carbon dioxide, and the free primary amine[1].
Solution: Store stock solutions in aprotic, non-halogenated solvents such as Tetrahydrofuran (THF) or Ethyl Acetate. If DCM must be used, ensure it is freshly distilled, stabilized with amylene, and stored over basic alumina.
Q2: Can I heat this compound in protic solvents (e.g., Methanol) during downstream functionalization?
Causality: While Boc groups are generally stable to heat in aprotic environments, polar protic solvents like methanol or trifluoroethanol (TFE) facilitate thermal deprotection at elevated temperatures (>60 °C) even in the absence of an acid catalyst[2]. The protic solvent stabilizes the transition state during the thermolytic elimination of isobutylene.
Solution: Avoid heating the compound in methanol or TFE. If high-temperature reactions are required, utilize aprotic solvents like toluene or THF, where the compound exhibits excellent stability[3].
Q3: During intentional acid deprotection, why am I seeing incomplete conversion and alkylated byproducts?
Causality: The C1 position of the cyclobutane ring is highly sterically hindered due to the geminal 3-chlorophenyl group. This steric bulk restricts the conformational accessibility required for the acid to efficiently protonate the carbamate, leading to sluggish kinetics[1]. Furthermore, once the highly reactive tert-butyl cation is generated, it can act as an alkylating agent, attacking trace nucleophiles in your reaction matrix[4].
Solution: Increase the acid concentration (e.g., use 50% TFA instead of 20%) to drive the equilibrium. Crucially, incorporate a cation scavenger (such as Triisopropylsilane) to quench the tert-butyl cation and prevent side reactions[1].
Part 2: Quantitative Stability Data
To assist in solvent selection, the following table summarizes the stability profile of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate across various solvent systems and temperatures.
Understanding the degradation pathway is critical for preventing it. Below is the logical flow of the acid-catalyzed degradation sequence that occurs in compromised solvents.
Mechanistic pathway of acid-catalyzed Boc deprotection of the sterically hindered carbamate.
Part 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
This protocol ensures long-term stability by eliminating catalytic degradation vectors.
Vessel Preparation: Use base-washed, oven-dried amber glass vials to prevent surface-acid catalysis and photo-degradation.
Dissolution: Dissolve the carbamate to the desired concentration (e.g., 0.1 M).
Self-Validation (Baseline): Perform baseline HPLC-UV analysis at T=0. The Boc-protected compound will elute significantly later than the free amine due to its high lipophilicity.
Storage: Blanket the headspace with dry Argon or Nitrogen, seal tightly with a PTFE-lined cap, and store at 4 °C.
Protocol B: Controlled Acidic Deprotection with Scavengers
Use this workflow when you intentionally need to remove the Boc group to yield the free primary amine.
Setup: In an oven-dried flask, dissolve the carbamate in anhydrous DCM (0.1 M concentration).
Scavenger Addition: Add 2.0 equivalents of Triisopropylsilane (TIPS). TIPS acts as a highly effective tert-butyl cation scavenger, preventing unwanted alkylation of the substrate[4].
Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Note: This high concentration (50% TFA) is required to overcome the steric hindrance at the C1-cyclobutane position[1].
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation (Monitoring): Monitor via TLC using a Ninhydrin stain. The intact carbamate will not stain, whereas the liberated primary amine will rapidly appear as a dark purple/pink spot upon heating.
Quenching: Concentrate under reduced pressure to remove excess TFA. Re-dissolve in DCM, and wash with saturated aqueous NaHCO3 until the aqueous layer pH is strictly >8 to yield the free base.
References
Organic Process Research & Development (ACS Publications) - Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
URL:[Link][2]
Organic Process Research & Development (ACS Publications) - Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
URL:[Link][3]
ACS Green Chemistry Institute - BOC Deprotection Green Criteria.
URL:[Link][4]
Technical Support Center: Troubleshooting Carbamate Cleavage & N-Alkylation Side Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of carbamate protecting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of carbamate protecting group cleavage (e.g., Boc, Cbz, Fmoc) and the highly problematic N-alkylation side reactions that often accompany them.
This guide moves beyond simple "recipe-following." Here, we dissect the thermodynamic and kinetic causality behind experimental choices, providing you with self-validating protocols to ensure the structural integrity of your target molecules.
Mechanistic Overview of Carbamate Cleavage
The most prevalent side reaction during the acidic deprotection of tert-butoxycarbonyl (Boc) groups is the alkylation of nucleophilic functional groups by the intermediate tert-butyl cation (
-Bu⁺)[1]. When strong acids like trifluoroacetic acid (TFA) or anhydrous hydrogen fluoride (HF) are introduced, the carbamate undergoes an -type cleavage[2]. If these highly reactive carbocations are not immediately quenched by a scavenger, they will aggressively attack electron-rich residues—most notably the indole nitrogen of Tryptophan (Trp), the imidazole nitrogen of Histidine (His), or the thioether of Methionine (Met)[1][3].
Mechanistic pathway of Boc cleavage and competing tert-butyl cation fates.
Troubleshooting Guide & FAQs
Q1: My LC-MS analysis shows a major impurity with a mass shift of +56 Da. What is the structural cause of this?A1: A mass increase of exactly +56 Da is the characteristic signature of tert-butylation[3]. During TFA-mediated Boc deprotection, the cleaved protecting group generates a
-Bu⁺ cation. Because the cation outcompeted your scavenger cocktail, it formed a covalent bond with a nucleophilic site on your substrate (resulting in the addition of , net +56 Da after the displacement of a proton).
Q2: Can I reverse this +56 Da N-alkylation side reaction?A2: It depends on the site of alkylation. If the
-Bu⁺ cation attacked the sulfur of Methionine or Cysteine (-alkylation), the reaction is sometimes reversible by treating the lyophilized peptide overnight with 5% acetic acid or reducing agents. However, if the cation attacked the nitrogen of a Tryptophan indole ring (-alkylation) or a Guanidine moiety, the resulting C-N or C-C bond is highly stable and generally irreversible[3]. Prevention via optimized scavenging is mandatory.
Q3: I am using 1,2-Ethanedithiol (EDT) as a scavenger, but I am still seeing Tryptophan alkylation. Why?A3: While EDT is the most efficient scavenger for trapping
-butyl trifluoroacetate and protecting Cys/Met residues, kinetic studies show that EDT alone cannot completely prevent the alkylation of the bulky Tryptophan indole ring[4]. You must introduce a secondary scavenger—such as Triisopropylsilane (TIPS) or Phenol—to act as an alternative cation sink[4][5].
Q4: Are there alternative cleavage methods if my substrate is too sensitive for TFA?A4: Yes. If standard acidic cleavage yields refractory side reactions, you can shift to a Lewis acid-mediated mechanism. Reagents like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a non-nucleophilic base (2,6-lutidine) can selectively deprotect Boc groups under extremely mild conditions (0 °C), bypassing the generation of long-lived free carbocations[3].
Scavenger Selection Guide (Quantitative Data)
To rationally design a self-validating cleavage protocol, you must match the scavenger's chemical mechanism to the specific vulnerabilities of your sequence.
Scavenger Reagent
Primary Mechanism of Action
Target Reactive Species
Recommended Concentration
Causality & Application Notes
TIPS (Triisopropylsilane)
Hydride Donor
Carbocations (-Bu⁺)
2.5% - 5.0% (v/v)
Reduces -Bu⁺ to volatile isobutane. Highly effective for protecting Trp. Superior to silane alternatives due to lower toxicity.
EDT (1,2-Ethanedithiol)
Soft Nucleophile
-Bu⁺, Halogens
2.5% (v/v)
Essential if Cys or Met are present[5]. Traps cations via sulfur alkylation. Warning: Foul odor, requires fume hood.
Phenol
Aromatic Sink
Carbocations
5.0% (w/v)
Acts as a sacrificial aromatic ring. Prevents the alkylation of Tyrosine (Tyr) and Tryptophan (Trp)[5].
Thioanisole
Push-Pull Nucleophile
Carbocations
5.0% (v/v)
Accelerates the deprotection of stubborn Arg(Pmc) groups[4]. Note: Can alkylate Trp if used without EDT.
H₂O (Water)
Hard Nucleophile
Highly reactive cations
2.5% - 5.0% (v/v)
Quenches cations to form -butanol. Ineffective alone for complex peptides due to poor solubility of hydrophobic sequences[4].
Experimental Workflows & Methodologies
Decision tree for troubleshooting N-alkylation during carbamate deprotection.
Protocol A: Optimized TFA Cleavage (Reagent K)
Designed for complex solid-phase peptide synthesis (SPPS) products containing multiple sensitive residues (Trp, Cys, Met, Tyr).
Causality: This protocol utilizes "Reagent K," a highly optimized cocktail that provides orthogonal scavenging mechanisms. Phenol and thioanisole act as aromatic sinks, EDT protects sulfur-containing residues, and water quenches residual highly reactive species[5].
Preparation: Transfer 1.0 g of dry, resin-bound peptide into a fritted reaction vessel. Ensure the resin is thoroughly washed with DCM to remove residual DMF, which can react exothermically with TFA[2].
Cocktail Formulation: In a separate flask under inert gas, prepare Reagent K by mixing: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT[5].
Cleavage: Add the cocktail to the resin. Stir gently at room temperature for 2 to 3 hours. Validation Check: If your sequence contains Arg(Pmc) or Arg(Pbf), extend the cleavage time to 3 hours to ensure complete deprotection.
Filtration: Filter the cleavage mixture into a round-bottom flask. Wash the resin with an additional 1-2 mL of neat TFA to maximize yield[4].
Precipitation: Concentrate the filtrate under reduced pressure (water bath <40 °C) to approximately 2 mL[4]. Add the concentrated solution dropwise into 30 mL of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether to extract residual scavengers, and lyophilize the resulting powder[4].
Protocol B: Mild Lewis Acid Deprotection (TMSOTf)
Designed for solution-phase small molecules or highly sensitive substrates where strong acids trigger unavoidable N-alkylation.
Causality: TMSOTf acts as a strong Lewis acid that coordinates to the carbonyl oxygen of the carbamate, weakening the C-O bond. 2,6-lutidine is added as a sterically hindered, non-nucleophilic base. It buffers the system by neutralizing the generated triflic acid without reacting with the electrophile, preventing runaway side reactions[3].
Preparation: Dissolve the Boc-protected compound (0.1 - 0.2 M) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an Argon atmosphere[3].
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add 1.5 to 2.0 equivalents of 2,6-lutidine[3].
Lewis Acid Addition: Dropwise, add 1.5 to 2.0 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3].
Reaction Monitoring: Stir the reaction at 0 °C. Validation Check: Monitor strictly via TLC or LC-MS. The reaction is typically complete within 30 to 60 minutes. Do not let it run overnight.[3].
Quenching: Quench the reaction by adding 1-2 mL of methanol. Dilute with additional DCM and wash the organic layer with saturated aqueous sodium bicarbonate to neutralize the mixture[3].
Work-up: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the clean, deprotected amine.
References
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis
Methods in Molecular Biology (Renyi.hu)[Link]
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection
RSC Publishing
[Link]
validation of an analytical assay for a TERT promoter mutation.
Analytical Validation of TERT Promoter Mutation Assays: A Comparative Guide for Clinical and Translational Research Introduction Telomerase reverse transcriptase (TERT) promoter mutations, specifically the C228T (c.-124C...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Validation of TERT Promoter Mutation Assays: A Comparative Guide for Clinical and Translational Research
Introduction
Telomerase reverse transcriptase (TERT) promoter mutations, specifically the C228T (c.-124C>T) and C250T (c.-146C>T) alterations, are critical oncogenic drivers found in a vast majority of glioblastomas, melanomas, urothelial carcinomas, and aggressive thyroid cancers[1][2]. These mutations create de novo binding sites for ETS transcription factors, leading to the reactivation of telomerase and subsequent cellular immortalization.
Despite their immense clinical utility as diagnostic and prognostic biomarkers, detecting TERT promoter mutations is notoriously challenging. The region is characterized by an extreme GC content (>80%), which induces stable secondary structures (such as G-quadruplexes) that cause polymerase slippage and poor amplification efficiency[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the analytical modalities available for TERT mutation detection and provide a field-proven, self-validating protocol for establishing a highly sensitive Droplet Digital PCR (ddPCR) assay.
Pathogenic mechanism of TERT promoter mutations driving cellular immortalization.
Modality Comparison: The Physics and Chemistry of Detection
When selecting an assay for TERT promoter mutations, researchers must balance multiplexing needs against the fundamental biochemical limitations of the target region.
1. Sanger Sequencing (The Historical Gold Standard)
Mechanism & Causality: Sanger sequencing relies on the bulk optical detection of terminating dideoxynucleotides. Because the signal from the mutant allele must overcome the background noise of wild-type (WT) DNA, it performs poorly in heterogeneous samples.
Performance: The Limit of Detection (LOD) is strictly bounded between 12.5% and 20% Variant Allele Frequency (VAF)[4][5]. In formalin-fixed paraffin-embedded (FFPE) tissues with low tumor cellularity, Sanger sequencing frequently yields false negatives[6].
2. Next-Generation Sequencing (NGS)
Mechanism & Causality: NGS allows for broad genomic profiling. However, standard amplicon or capture-based library preparations struggle with the TERT promoter. The >80% GC content causes localized drops in sequencing coverage due to the failure of standard polymerases to melt secondary structures during library prep[3].
Performance: While optimized NGS panels can achieve an LOD of 2% to 5%[1][4], they require high DNA input and extensive bioinformatics error correction, making them expensive and slow for single-gene monitoring.
3. Droplet Digital PCR (ddPCR)
Mechanism & Causality: ddPCR partitions the PCR reaction into ~20,000 discrete water-in-oil droplets. This physical isolation completely removes the competition between abundant WT alleles and rare mutant alleles. By incorporating specialized additives (like 7-deaza-dGTP) to disrupt Hoogsteen base pairing, ddPCR easily linearizes the GC-rich TERT promoter[3].
Performance: ddPCR provides absolute quantification without standard curves. It boasts an LOD as low as 0.1% to 1.0% depending on the DNA input mass, making it the premier choice for liquid biopsies (cfDNA) and minimal residual disease monitoring[4][7][8].
Quantitative Data Presentation
Analytical Modality
Limit of Detection (VAF)
Input DNA Requirement
GC-Rich Target Performance
Turnaround Time
Sanger Sequencing
15% - 20%
10 - 50 ng
Poor (Requires nested PCR)
1 - 2 Days
Targeted NGS
2% - 5%
10 - 100 ng
Moderate (Prone to low coverage)
5 - 14 Days
ddPCR
0.1% - 1.0%
5 - 66 ng
Excellent (With LNA / 7-deaza-dGTP)
< 1 Day
Analytical Validation Workflow for ddPCR
To ensure scientific integrity and trustworthiness, a clinical-grade assay must be a self-validating system. The following protocol outlines the step-by-step methodology for validating a ddPCR assay for TERT C228T and C250T mutations.
Analytical validation workflow for a ddPCR-based TERT promoter mutation assay.
Step-by-Step Methodology
Step 1: Reference Material Selection (Ground Truth)
Action: Procure well-characterized cell lines to serve as positive and negative controls.
Causality: You cannot validate an assay without known biological ground truths. Use the A172 cell line (heterozygous for C228T) and the 12-126 or 8305C cell line (heterozygous for C250T) as positive controls[1][8]. Use NA12878 genomic DNA or peripheral blood mononuclear cells (PBMCs) as the WT negative control[1][4].
Step 2: Master Mix Optimization for GC-Richness
Action: Formulate the ddPCR master mix using Locked Nucleic Acid (LNA)-enhanced TaqMan probes and supplement with 7-deaza-dGTP.
Causality: Standard DNA probes lack the binding affinity required for the short amplicons necessitated by highly fragmented cfDNA or FFPE DNA. LNA probes increase the melting temperature (Tm), allowing for shorter, highly specific probes. 7-deaza-dGTP prevents the formation of secondary G-quadruplex structures during thermal cycling, ensuring efficient polymerase extension[3].
Step 3: Determining the Limit of Detection (LOD)
Action: Perform a serial dilution of mutant cell line DNA into WT DNA to create contrived samples at 5%, 2%, 1%, 0.5%, and 0.1% VAF. Test these across varying total DNA inputs (e.g., 10 ng, 33 ng, 66 ng).
Causality: In digital PCR, LOD is governed by Poisson statistics and is a direct function of the total amplifiable copies loaded into the reaction. Literature demonstrates that while a 1% LOD is achievable at 6.6 ng of input, pushing the LOD down to 0.1% requires at least 66 ng of input DNA to ensure enough mutant copies are physically present in the well to be partitioned[8][9].
Step 4: Analytical Specificity and Interference Testing
Action: Run the assay on high concentrations of pure WT DNA to establish the Limit of Blank (LOB). Next, spike contrived positive samples with 20% RNA or 80% blood gDNA.
Causality: This step ensures that the FAM (mutant) and HEX (WT) probes do not cross-react (false positives). Testing against RNA and blood gDNA mimics the interfering substances commonly carried over during clinical extraction from fine-needle aspirates (FNAs) or plasma, ensuring the assay remains robust in real-world conditions[1][10].
Step 5: Reproducibility and Concordance
Action: Test clinical samples (e.g., FFPE tumor tissue or plasma cfDNA) in triplicate within the same run (intra-run) and across different days, operators, and reagent lots (inter-run). Compare results against an orthogonal method (like NGS).
Causality: This establishes the Positive Percentage Agreement (PPA) and Negative Percentage Agreement (NPA). A robustly designed ddPCR assay should demonstrate 100% intra- and inter-plate reproducibility and often uncovers false negatives missed by Sanger sequencing due to its superior sensitivity[1][6][7].
References
Analytical Validation of a Telomerase Reverse Transcriptase (TERT) Promoter Mutation Assay | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. 1
TERTD - Overview: TERT Promoter Mutation Analysis, Droplet Digital PCR, Tumor | Mayo Clinic Laboratories. 7
SAT630 Analytical Validation Of A Telomerase Reverse Transcriptase (TERT) Promoter Mutation Assay | PMC. 10
Droplet digital PCR assay for detecting TERT promoter mutations in patients with glioma: sensitivity compared to the traditional Sanger DNA sequencing method | SIMC-NS.4
TERT promoter mutation analysis for blood-based diagnosis and monitoring of gliomas | medRxiv. 3
Advances in Detecting Low Prevalence Somatic TERT Promoter Mutations in Papillary Thyroid Carcinoma | Frontiers. 6
Development of Sensitive Droplet Digital PCR Assays for Detecting Urinary TERT Promoter Mutations as Non-Invasive Biomarkers for Detection of Urothelial Cancer | MDPI. 9
Abstract 743: Detection of TERT C228T and C250T promoter mutations in melanoma tumor and plasma samples using novel mutation-specific droplet digital PCR assays | AACR Journals. 8
TERT mutation status across different strategies | ResearchGate.5
Comparative Biological Activity Guide: Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate vs. Analogs
Executive Summary & Structural Context In the landscape of neuropharmacology and anti-obesity drug development, cyclobutylamine derivatives represent a critical class of monoamine reuptake inhibitors. The most famous mem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
In the landscape of neuropharmacology and anti-obesity drug development, cyclobutylamine derivatives represent a critical class of monoamine reuptake inhibitors. The most famous member of this class is Sibutramine (a 4-chlorophenyl derivative). However, positional isomers such as the 3-chlorophenyl analogs—and their synthetic precursors—offer unique pharmacological profiles and structural-activity relationships (SAR).
This guide provides an objective, data-driven comparison of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate against its deprotected active form and other clinical analogs. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the causality of molecular interactions, the rationale behind assay design, and the strict structure-activity rules that govern serotonin (5-HT) and norepinephrine (NE) reuptake inhibition [1].
The Role of the Boc-Protecting Group
Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate is a Boc-protected primary amine. In biological systems, this compound is fundamentally inactive at monoamine transporters. The causality is rooted in the binding pocket architecture of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Both transporters require a basic nitrogen (protonated at physiological pH 7.4) to form a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp98 in human SERT). The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group neutralizes the amine, creating a steric clash and abolishing target affinity [2]. Its primary utility is as a stable, lipophilic synthetic intermediate or a highly specific prodrug scaffold.
Mechanism of Action & Signaling Pathway
Once the Boc group is cleaved (synthetically or via hypothetical enzymatic degradation), the resulting 1-(3-chlorophenyl)cyclobutan-1-amine core becomes pharmacologically active. Like its 4-chloro counterpart (Sibutramine), it acts as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) [3].
The cyclobutyl ring restricts the conformational flexibility of the molecule, forcing the aromatic ring and the amine into a spatial arrangement that mimics the endogenous neurotransmitters 5-HT and NE. By competitively binding to the orthosteric sites of SERT and NET, these compounds prevent the presynaptic reuptake of neurotransmitters, leading to elevated synaptic concentrations and prolonged postsynaptic receptor activation.
Fig 1: Mechanism of action showing the necessity of Boc-deprotection for transporter inhibition.
Comparative Biological Activity Data
The position of the halogen on the phenyl ring (3-chloro vs. 4-chloro) significantly dictates the selectivity ratio between SERT and NET. The 4-chloro substitution is highly optimized for SERT affinity. Shifting the chlorine to the 3-position (meta) slightly reduces SERT affinity but maintains robust NET inhibition, altering the drug's thermogenic and anorectic profile [3].
The table below summarizes the comparative in vitro binding affinities (IC50) and lipophilicity (LogP) of the Boc-protected precursor against its active analogs.
Data Interpretation: The Boc-protected compound exhibits no meaningful biological activity at monoamine transporters due to the absence of a basic amine. However, its high ClogP (4.85) indicates excellent membrane permeability, making it an ideal candidate for intracellular delivery if paired with a stimuli-responsive deprotection mechanism.
Experimental Protocols: Self-Validating Systems
To objectively verify the biological inactivity of the Boc-protected compound and the potent activity of its deprotected analogs, a robust in vitro radioligand reuptake assay is required.
The following protocol is designed as a self-validating system . It incorporates Total Binding (TB) and Non-Specific Binding (NSB) controls. By using a massive excess of an unlabeled competitor (e.g., Fluoxetine for SERT), we ensure that the radioactive signal measured is exclusively due to specific transporter binding, eliminating false positives caused by the high lipophilicity of the Boc-protected compound.
Protocol: In Vitro Monoamine Transporter Radioligand Reuptake Assay
Materials:
HEK293 cell lines stably expressing human SERT or NET.
Radioligands: [3H]-5-HT (Serotonin) and [3H]-Nisoxetine (Norepinephrine).
Test Compounds: Boc-protected 3-Cl analog, Deprotected 3-Cl analog, Sibutramine.
Step-by-Step Methodology:
Cell Preparation: Seed HEK293-SERT or HEK293-NET cells in 96-well plates at a density of 5x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
Buffer Exchange: Wash cells twice with 200 µL of pre-warmed KRH buffer to remove endogenous amino acids and serum proteins that may interfere with binding.
Compound Incubation (The Gradient): Prepare serial dilutions of the test compounds (from 10 µM down to 0.1 nM) in KRH buffer. Add 50 µL of the compound solution to the respective wells.
Self-Validation Check: Include wells with 10 µM Fluoxetine (for SERT) or Desipramine (for NET) to define Non-Specific Binding (NSB). Include wells with buffer only to define Total Binding (TB).
Radioligand Addition: Add 50 µL of [3H]-5-HT (final concentration 20 nM) to all SERT wells. Incubate the plates at room temperature for exactly 10 minutes to capture the linear phase of reuptake.
Termination & Lysis: Terminate the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer. Lyse the cells using 100 µL of 0.1 N NaOH or a dedicated lysis buffer.
Quantification: Transfer the lysate to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a liquid scintillation counter.
Data Analysis: Calculate specific uptake by subtracting NSB from all values. Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50 values.
Fig 2: Step-by-step workflow for the in vitro monoamine transporter radioligand reuptake assay.
Conclusion & Translational Outlook
The comparison between Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate and its deprotected analogs highlights a fundamental principle of neuropharmacology: the absolute necessity of a basic amine for monoamine transporter engagement. While the Boc-protected compound is biologically inert at SERT and NET, it serves as a highly valuable, lipophilic building block.
For drug development professionals, the 3-chloro cyclobutylamine scaffold presents an opportunity to fine-tune the SERT/NET inhibition ratio. While the 4-chloro clinical standard (Sibutramine) was highly effective for weight loss via thermogenesis and satiety [1][3], shifting the halogen to the 3-position alters the pharmacokinetic landscape and receptor binding kinetics, offering a pathway to novel SNRIs with potentially differentiated safety profiles.
References
Chemistry and related pharmacology of sibutramine and lorcaserin. Expert Opinion on Drug Discovery (Taylor & Francis). Available at:[Link]
Revisiting the Most Successful United States Food and Drug Administration-approved Anti-obesity Drug Sibutramine sulfate. International Journal of Medical and Pharmaceutical Sciences. Available at:[Link]
Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology (PMC - NIH). Available at:[Link]
Validation
Structural Comparison Guide: 2-Chlorophenyl vs. 3-Chlorophenyl Carbamate Derivatives
Carbamate derivatives represent a cornerstone in the development of cholinesterase inhibitors, widely utilized in the pharmacotherapy of neurodegenerative disorders such as Alzheimer's disease. The therapeutic efficacy o...
Author: BenchChem Technical Support Team. Date: March 2026
Carbamate derivatives represent a cornerstone in the development of cholinesterase inhibitors, widely utilized in the pharmacotherapy of neurodegenerative disorders such as Alzheimer's disease. The therapeutic efficacy of these compounds hinges on their ability to act as pseudoirreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
This guide provides an objective, data-driven comparison of 2-chlorophenyl (ortho-substituted) and 3-chlorophenyl (meta-substituted) carbamate derivatives. By analyzing their structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols, we elucidate how a simple positional shift of a chlorine atom fundamentally alters biological performance.
Unlike simple competitive inhibitors that rapidly associate and dissociate from the enzyme's active site, carbamates function through a covalent mechanism. The electron-deficient carbonyl carbon of the carbamate is subjected to a nucleophilic attack by the catalytic serine residue (e.g., Ser203 in human AChE). This reaction cleaves the leaving group (often a substituted phenol or amine) and leaves the enzyme covalently "carbamylated."
Because the hydrolysis of this carbamylated enzyme is orders of magnitude slower than the hydrolysis of the natural acetylated enzyme, the target remains inactive for a prolonged duration [1].
Mechanism of pseudoirreversible cholinesterase inhibition by carbamate derivatives.
Structure-Activity Relationship (SAR): Ortho vs. Meta Substitution
The position of the chlorine atom on the phenyl ring dictates both the electronic environment of the carbamate bond and the steric conformation of the molecule within the narrow active site gorge of cholinesterases.
The 2-Chlorophenyl (Ortho) Advantage in Rigid Scaffolds
The chlorine atom at the 2-position introduces significant steric bulk immediately adjacent to the carbamate linkage. This steric clash restricts the free rotation of the phenyl ring, forcing it out of coplanarity with the carbamate plane. In specific rigid scaffolds, such as proline-based carbamates, this forced dihedral angle optimally aligns the molecule with the catalytic triad and Trp86 in the catalytic anionic site of AChE. Consequently, 2-chlorophenyl derivatives often exhibit superior AChE inhibitory potency compared to their meta counterparts in these specific structural contexts [2].
The 3-Chlorophenyl (Meta) Advantage in Flexible Scaffolds
Conversely, chlorine at the 3-position exerts a strong electron-withdrawing inductive effect without causing immediate steric hindrance at the carbamate bond. This grants the molecule greater conformational flexibility. In benzene-based and phenothiazine-based scaffolds, the 3-chlorophenyl derivatives demonstrate highly selective BChE inhibition. The flexibility allows the meta-substituted ring to interact favorably with the larger acyl-binding pocket of BChE, achieving exceptionally low IC50 values and high selectivity indices [3].
Comparative Experimental Data
The following table summarizes the quantitative performance of matched 2-chloro and 3-chloro pairs across different chemical scaffolds.
Data aggregated from standardized in vitro Ellman's assays [2, 3, 4].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when synthesizing and evaluating these derivatives.
Step-by-step experimental workflow for carbamate synthesis and evaluation.
Protocol A: Synthesis of Chlorophenyl Carbamates
Causality Note: The reaction between amines and chloroformates is highly exothermic and prone to forming symmetrical urea byproducts. Temperature control is non-negotiable.
Preparation: Dissolve 1.0 equivalent of the starting amine (e.g., 2-chloroaniline or 3-chloroaniline) in anhydrous acetonitrile (CH3CN) under an argon atmosphere.
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3). Why? The base neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the equilibrium forward [4].
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add 1.2 equivalents of the appropriate chloroformate dropwise over 15 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (or heat to 80°C for sterically hindered 2-chloro derivatives) until TLC indicates complete consumption of the starting material.
Purification: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel column chromatography (hexane:ethyl acetate gradient).
Protocol B: Modified Ellman’s Assay for Cholinesterase Inhibition
Causality Note: Because carbamates are pseudoirreversible, time-dependent covalent modifiers, a pre-incubation phase is absolutely critical. Omitting this step yields artificially high (inaccurate) IC50 values.
Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare stock solutions of the chlorophenyl carbamate inhibitors in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Pre-Incubation (Critical Step): In a 96-well microplate, combine 160 μL of buffer, 10 μL of AChE/BChE enzyme solution, and 10 μL of the inhibitor at various concentrations. Incubate at 37°C for exactly 15 minutes to allow the covalent carbamylation of the active site serine to occur.
Indicator Addition: Add 10 μL of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reagent.
Initiation: Add 10 μL of the substrate, acetylthiocholine iodide (ATCh).
Measurement: Immediately monitor the absorbance at 412 nm for 5 minutes using a microplate reader. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
Self-Validation: Run a parallel positive control using a known clinical carbamate (e.g., Rivastigmine) and a negative vehicle control (1% DMSO). The assay is only valid if the vehicle control shows linear kinetics and the positive control matches literature IC50 values.
Conclusion
The structural divergence between 2-chlorophenyl and 3-chlorophenyl carbamates highlights a classic paradigm in medicinal chemistry: steric hindrance versus electronic flexibility. For researchers targeting AChE via rigid scaffolds (like pyrrolidines), the 2-chloro substitution provides the necessary conformational lock to fit the active site gorge. Conversely, for targeting BChE, the 3-chloro substitution offers the flexibility and inductive properties required to achieve high selectivity and nanomolar potency.
References
Darvesh, S., et al. (2008). "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase." Journal of Medicinal Chemistry.[Link]
Pizova, H., et al. (2017). "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules.[Link]
Bak, A., et al. (2019). "Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study." International Journal of Molecular Sciences.[Link]
Choudhary, S. K., et al. (2026). "Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole." Indian Journal of Chemistry.[Link]
Comparative
comparative analysis of Boc vs Cbz protecting groups in synthesis
Strategic Amine Protection: The Boc vs. Cbz Paradigm In the architecture of complex organic molecules and peptide synthesis, the nucleophilicity of free amines presents a constant liability. To prevent unwanted acylation...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Amine Protection: The Boc vs. Cbz Paradigm
In the architecture of complex organic molecules and peptide synthesis, the nucleophilicity of free amines presents a constant liability. To prevent unwanted acylations, alkylations, or oxidation events, amines must be temporarily masked. Carbamate protecting groups—specifically tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz)—are the undisputed workhorses of this domain 1[1].
While both groups successfully dampen amine reactivity by delocalizing the nitrogen lone pair into the adjacent carbonyl, their utility in multi-step synthesis hinges entirely on how they are removed. As a Senior Application Scientist, I frequently observe synthetic routes fail not during the coupling steps, but during deprotection. Understanding the mechanistic causality behind Boc and Cbz cleavage is non-negotiable for designing robust, scalable, and orthogonal synthetic workflows.
Mechanistic Causality & Chemical Lability
The Boc Group: Acid-Driven Fragmentation
Introduced typically via Boc anhydride (Boc₂O), the Boc group is practically impervious to basic hydrolysis, catalytic hydrogenation, and most nucleophiles 2[2]. Its Achilles' heel is strong acid. When exposed to trifluoroacetic acid (TFA) or HCl, the carbamate oxygen is protonated, triggering a fragmentation that releases a highly stabilized tert-butyl cation and a carbamic acid intermediate3[3]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and the free amine as an acid salt 2[2].
The Causality of Scavengers: The generation of the tert-butyl cation is a double-edged sword. If left unchecked, this potent electrophile will indiscriminately alkylate electron-rich moieties in your substrate, such as the indole ring of tryptophan, the thiol of cysteine, or even guanidines 4[4]. This is why the addition of nucleophilic scavengers (e.g., thioanisole, water, or triisopropylsilane) is a strict mechanistic necessity, not merely an optional additive. The scavenger acts as a sacrificial nucleophile, trapping the cation and preventing the formation of target-destroying or genotoxic impurities5[5].
Mechanistic workflow of Boc deprotection and the role of carbocation scavengers.
The Cbz Group: Reductive Cleavage
Introduced by Bergmann and Zervas in 1932, the Cbz group (often abbreviated as Z) is installed via benzyl chloroformate and is remarkably stable to mild acids and bases6[6]. While it can be forced off with harsh Lewis acids like HBr/AcOH or AlCl₃, its most elegant and widely utilized cleavage mechanism is catalytic hydrogenolysis 7[7].
The Causality of Hydrogenolysis: By exposing the Cbz-protected amine to hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, the benzyl-oxygen bond is reductively cleaved8[8]. This releases toluene and carbamic acid, which subsequently decarboxylates9[9]. Because this reaction occurs at neutral pH and room temperature, it bypasses the carbocation-induced side reactions inherent to Boc deprotection, making it exceptionally mild and compatible with acid-sensitive substrates8[8].
The Power of Orthogonality
The true strategic value of Boc and Cbz emerges when they are used together. Orthogonality refers to the ability to selectively remove one protecting group without disturbing the other10[10]. Because Boc is acid-labile but stable to hydrogenation, and Cbz is hydrogenation-labile but stable to mild acid, a chemist can sequentially unveil specific amines in a polyamine or peptide scaffold11[11].
Orthogonal deprotection pathways for Boc and Cbz groups.
Quantitative Comparison
Property
Boc (tert-butyloxycarbonyl)
Cbz (carboxybenzyl)
Chemical Formula
C₅H₉O₂
C₈H₇O₂
Molecular Weight
101.12 g/mol
151.16 g/mol
Standard Installation Reagent
Boc₂O (Di-tert-butyl dicarbonate)
Cbz-Cl (Benzyl chloroformate)
Primary Deprotection Method
Strong Acid (TFA, HCl)
Catalytic Hydrogenolysis (H₂, Pd/C)
Stability Profile
Stable to bases, nucleophiles, and catalytic hydrogenation
Stable to mild acids, bases, and nucleophiles
Key Vulnerability
Alkylation of nucleophiles by tert-butyl cation during cleavage
Poisoning of Pd catalyst by sulfur-containing substrates
Orthogonal To
Cbz, Fmoc, Alloc
Boc, Fmoc, Trityl
Self-Validating Experimental Protocols
To ensure high fidelity in your synthetic steps, the following protocols are designed as self-validating systems. The physical observations serve as real-time indicators of mechanistic success.
Protocol 1: Acidic Deprotection of Boc with Cation Scavenging
Self-validation criteria: The evolution of CO₂ bubbles confirms carbamic acid fragmentation. The use of a scavenger ensures the crude LC-MS will not show +56 Da tert-butyl adducts.
Preparation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Scavenger Addition: Add a nucleophilic scavenger cocktail (e.g., 5% v/v triisopropylsilane and 5% v/v water or thioanisole) to the solution. Causality: This traps the impending tert-butyl cations before they can react with your substrate.
Acidification: Cool the mixture to 0 °C. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise.
Monitoring: Remove the ice bath and stir at room temperature. Observe the reaction; effervescence (CO₂ gas) should be visible. Stir for 1–2 hours until TLC indicates the complete disappearance of the starting material.
Work-up: Concentrate the mixture in vacuo to yield the amine as a TFA salt. To obtain the free base, partition between ethyl acetate and saturated aqueous NaHCO₃, extracting the organic layer.
Protocol 2: Catalytic Hydrogenolysis of Cbz
Self-validation criteria: The uptake of H₂ gas from the balloon indicates active reduction. The absence of UV-active starting material on TLC confirms complete conversion, as the toluene byproduct is highly volatile.
Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a polar protic solvent (e.g., Methanol or Ethanol) at a 0.1 M concentration. Ensure the flask is thoroughly purged with inert gas (Argon or N₂).
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric when dry; always add it to a solvent under an inert atmosphere.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
Monitoring: Stir vigorously at room temperature for 2–16 hours. The reaction is complete when the balloon stops deflating and LC-MS/TLC confirms the consumption of the starting material.
Work-up: Filter the heterogeneous mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate in vacuo to yield the deprotected, free amine.
References
1.[2] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - total-synthesis.com - 2
2.[9] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - total-synthesis.com - 9
3.[10] A Comparative Guide to Boc and Other Acid-Labile Protecting Groups - benchchem.com - 10
4.[6] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - total-synthesis.com -6
5.[11] literature review of Boc vs. Cbz protecting groups - benchchem.com - 11
6.[1] Protecting Groups for Amines: Carbamates - masterorganicchemistry.com - 1
7.[5] tert-Butyloxycarbonyl protecting group - wikipedia.org -5
8.[8] The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group - benchchem.com - 8
9.[3] Amine Protection and Deprotection - masterorganicchemistry.com - 3
10.[4] BOC Deprotection - acsgcipr.org - 4
11.[7] Amino protecting group—benzyloxycarbonyl (Cbz) - highfine.com - 7
12.[] Why Fmoc-Protected Amino Acids Dominate SPPS? - bocsci.com -
validating the structure of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate via X-ray crystallography
Validating the Structure of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate: A Comparative Analytical Guide For researchers and drug development professionals, the precise structural elucidation of small-molecule inte...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Structure of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate: A Comparative Analytical Guide
For researchers and drug development professionals, the precise structural elucidation of small-molecule intermediates is a non-negotiable prerequisite for downstream synthetic success and target binding optimization. Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate (C₁₅H₂₀ClNO₂) presents a unique set of stereochemical and conformational challenges. It features a highly strained cyclobutane ring, a sterically demanding and rotationally flexible tert-butyl carbamate (Boc) group, and a halogenated aromatic system.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities available for validating this molecule, demonstrating why Single Crystal X-Ray Diffraction (SCXRD) remains the unequivocal gold standard for absolute 3D structural determination.
The Structural Challenges of the Target Molecule
Before selecting an analytical technique, we must understand the specific molecular mechanics of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate that require validation:
Cyclobutane Ring Strain & Puckering: Four-membered carbocycles suffer from immense angle and torsional strain (~26 kcal/mol). To minimize the eclipsing interactions of adjacent C-H bonds, the cyclobutane ring deviates from planarity, adopting a "puckered" or "butterfly" conformation. The exact puckering angle (typically 20°–30°) and the elongated C-C single bonds (~1.55–1.57 Å) define the molecule's spatial trajectory[1].
Carbamate Amide Resonance: The Boc group is not a simple flexible chain. The lone pair on the carbamate nitrogen delocalizes into the carbonyl pi-system, creating amide resonance. This imparts partial double-bond character to the C-N linkage, restricting rotation and enforcing a rigid, planar geometry around the nitrogen atom[2].
Tert-Butyl Thermal Motion: While the carbamate core is rigid, the terminal tert-butyl group is highly susceptible to thermal rotation, which can complicate spatial mapping if not properly controlled during analysis.
Comparative Analytical Matrix: SCXRD vs. Spectroscopic Alternatives
While routine spectroscopic techniques are indispensable for confirming bulk synthesis, they fall short of providing absolute 3D spatial coordinates. The table below summarizes the capabilities of each technique for validating this specific molecule.
Analytical Technique
3D Spatial Resolution
Conformational Accuracy
Sample State
Turnaround Time
Primary Limitation for this Molecule
SCXRD (Gold Standard)
Atomic (< 0.1 Å)
Absolute (captures exact puckering & rotamers)
Single Crystal
1–3 Days
Requires high-quality, defect-free crystals
NMR Spectroscopy (1D/2D)
Bulk/Averaged
Relative (NOESY/ROESY)
Solution
Hours
Rapid ring flipping in solution averages out the true cyclobutane puckering angle.
Mass Spectrometry (MS)
None
None
Gas Phase
Minutes
Only confirms mass-to-charge ratio and connectivity (e.g., loss of Boc group).
Powder XRD (PXRD)
Low/Moderate
Relative (requires heavy computational modeling)
Powder
Hours–Days
De novo structure solution from powder is mathematically ambiguous[3].
Why NMR is Insufficient for Absolute Conformation
In solution-state NMR, the cyclobutane ring undergoes rapid conformational inversion (flipping) at room temperature. This dynamic averaging blends the axial and equatorial proton signals, entirely masking the true solid-state puckering angle and the exact dihedral orientation of the 3-chlorophenyl ring[1]. Only SCXRD provides a static, unambiguous snapshot of the molecule's true geometry[4].
Decision matrix for selecting the appropriate structural validation technique.
Experimental Protocol: SCXRD Validation Workflow
To achieve atomic-level resolution, the experimental workflow must be meticulously controlled. The following protocol outlines the self-validating steps required to determine the structure of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.
Phase 1: Crystal Growth via Vapor Diffusion
Action: Dissolve 10–15 mg of the purified compound in a minimum volume of dichloromethane (solvent) inside a small inner vial. Place this unsealed vial into a larger, sealed jar containing hexanes (antisolvent). Allow to sit undisturbed at 4 °C for 3–5 days.
Causality: The Boc group is highly lipophilic, while the carbamate core is polar. Vapor diffusion allows a gradual, thermodynamically controlled decrease in solubility as the volatile hexanes diffuse into the dichloromethane. This slow kinetic environment is essential for the nucleation of highly ordered, defect-free single crystals rather than amorphous precipitates[5].
Self-Validation: The appearance of optically clear, block-like crystals (0.1–0.3 mm) with sharp, well-defined edges under polarized light microscopy confirms successful crystallization and long-range 3D order[5].
Phase 2: Cryogenic Mounting and Data Collection
Action: Harvest a single crystal using a nylon cryoloop coated in paratone oil. Mount it immediately on the diffractometer goniometer under a continuous 100 K nitrogen gas stream.
Causality: The bulky tert-butyl group is prone to severe thermal rotation at room temperature. Cryocooling to 100 K "freezes" these rotamers, drastically reducing the atomic thermal displacement parameters (B-factors). Without this step, the electron density map around the Boc group would be smeared, leading to high refinement errors and positional disorder[6].
Self-Validation: A preliminary 5-minute X-ray exposure must yield a sharp diffraction pattern with distinct spots (reflections) extending to at least 0.84 Å resolution. The absence of diffuse "ice rings" confirms successful cryo-cooling without water condensation.
Phase 3: Structure Solution and Anisotropic Refinement
Action: Process the diffraction images to extract intensities. Solve the phase problem using direct methods to generate an initial electron density map. Refine the model using full-matrix least-squares on
.
Causality: Direct methods easily locate the heavy chlorine atom, which then serves as a phase anchor to locate the lighter atoms (C, N, O). Anisotropic refinement models the electron density of each non-hydrogen atom as an ellipsoid rather than a sphere, accurately capturing any residual directional motion of the cyclobutane carbons[6].
Self-Validation: The refinement is self-validating through the crystallographic R-factor (
). An value below 0.05 (5%) and a Goodness-of-Fit (S) near 1.0 mathematically prove that the proposed 3D atomic model perfectly accounts for the experimental diffraction data[6].
Sequential workflow for the SCXRD structural validation of small organic molecules.
Conclusion
While NMR and Mass Spectrometry are excellent tools for confirming the bulk connectivity of Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate, they cannot resolve the intricate 3D realities of cyclobutane ring puckering and carbamate resonance. By utilizing Single Crystal X-Ray Diffraction under cryogenic conditions, researchers can obtain a self-validating, mathematically rigorous model of the molecule, ensuring absolute confidence in its structural integrity prior to downstream biological or synthetic applications.
References
Staples, R. "Getting crystals your crystallographer will treasure: a beginner's guide." IUCr Journals. Available at: [Link]
Li, L., et al. "Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate." Open Access LMU / ResearchGate. Available at:[Link]
Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." ACS Publications. Available at:[Link]
Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." PMC - NIH. Available at:[Link]
Brázda, P., et al. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics - ACS Publications. Available at:[Link]
comparing the efficacy of different catalysts for carbamate synthesis
Carbamates are ubiquitous structural motifs in pharmaceuticals (e.g., rivastigmine, physostigmine), agrochemicals, and advanced polyurethane materials. Historically, their synthesis has relied on highly toxic and corrosi...
Author: BenchChem Technical Support Team. Date: March 2026
Carbamates are ubiquitous structural motifs in pharmaceuticals (e.g., rivastigmine, physostigmine), agrochemicals, and advanced polyurethane materials. Historically, their synthesis has relied on highly toxic and corrosive reagents like phosgene and isocyanates. Today, the paradigm has shifted toward sustainable carbon capture and utilization (CCU), specifically the direct fixation of carbon dioxide (
) with amines and electrophiles (such as alkyl halides or epoxides).
However,
is thermodynamically highly stable. Overcoming its activation energy barrier requires precisely engineered catalysts. This guide provides an objective, data-driven comparison of three leading catalyst classes—Organocatalysts, Heterogeneous Metal Oxides, and Metal-Organic Frameworks (MOFs)—to help drug development professionals and synthetic chemists select the optimal system for their specific substrate scope and scale-up requirements.
Mechanistic Overview of
Activation
Regardless of the catalyst employed, the direct synthesis of carbamates from
generally proceeds through a common mechanistic pathway: the nucleophilic attack of an amine on to form a carbamic acid or carbamate salt intermediate, followed by an electrophilic trapping step (alkylation or cyclization). The primary role of the catalyst is to stabilize the highly reactive carbamate intermediate and lower the activation energy of the subsequent C-O or C-N bond formation.
Mechanistic pathway of catalytic CO2 fixation into carbamates.
Comparative Analysis of Catalyst Classes
Organocatalysts (e.g., DBU, Bifunctional NHCs)
Organocatalysts offer a metal-free approach, which is highly advantageous in late-stage pharmaceutical synthesis where heavy metal contamination must be avoided. The amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as an organo-superbase. It synergistically activates
and the amine substrate, forming a stable ion-pair carbamate salt intermediate that is crucial for driving the reaction forward.
For more complex stereocenters, bifunctional organocatalysts can facilitate the highly enantioselective cyclization of unsaturated amines with , yielding chiral cyclic carbamates that serve as constrained 1,3-amino alcohols in drug discovery[1].
Pros: Metal-free, highly tunable for enantioselectivity, operates under relatively mild conditions.
Cons: Homogeneous nature makes catalyst recovery and recycling difficult; often requires stoichiometric amounts of base.
Heterogeneous Metal Oxides (e.g.,
, Zn/Al/Pb Mixed Oxides)
Mixed metal oxides provide robust, scalable alternatives. For instance, Zn/Al/Pb mixed oxides synthesized via the calcination of layered double hydroxides (LDHs) exhibit extraordinary activity for the synthesis of methyl N-phenyl carbamate via dimethyl carbonate (DMC) aminolysis. The high dispersion of PbO nanoparticles within the ZnO/
matrix creates highly active Lewis acid sites that facilitate the reaction[2]. Similarly, derived from MOF precursors utilizes oxygen vacancies to efficiently adsorb and activate [3].
Pros: Excellent thermal stability, easy separation via filtration, high turnover numbers (TON).
Cons: Can require higher reaction temperatures; potential for metal leaching in acidic environments.
Metal-Organic Frameworks (MOFs)
MOFs represent the cutting edge of catalyst design, combining the tunability of homogeneous catalysts with the recyclability of heterogeneous systems. A prime example is the non-noble metal catalyst
@MOF, where low-cost nanoparticles are encapsulated within a porous MOF shell. The MOF shell enriches the local concentration of and substrates while preventing the agglomeration of the active copper sites, enabling the efficient cyclization of homopropargylic amines with [4].
Noble-metal free, high recyclability (5+ cycles)[4]
Experimental Methodology: Standardized Protocol for Catalyst Evaluation
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for evaluating heterogeneous catalysts (e.g.,
@MOF) in the synthesis of carbamates from amines and .
Causality & Quality Control
Atmospheric Purging:
purging displaces atmospheric moisture, which is critical because water can competitively hydrolyze the carbamate intermediate or poison Lewis acidic metal sites.
Internal Standardization: The addition of 1,1,2,2-tetrachloroethane prior to NMR analysis provides an absolute quantitative metric, ensuring that mechanical losses during product isolation do not artificially lower the reported catalytic yield.
Step-by-step experimental workflow for CO2-based carbamate synthesis.
Step-by-Step Procedure
Preparation: Inside an argon-filled glovebox, weigh the amine substrate (e.g., 0.5 mmol homopropargylic amine), the catalyst (e.g., 20 mg
@MOF, ~8.6 mol% based on Cu), and an appropriate base (if required, e.g., 0.5 equiv DBU) into a 25 mL stainless-steel autoclave equipped with a magnetic stir bar[4].
Solvent Addition: Add 3.5 mL of anhydrous solvent (e.g., acetonitrile or toluene). Seal the autoclave tightly before removing it from the glovebox.
Purging & Pressurization: Connect the autoclave to a
line. Purge the reactor by pressurizing to 0.5 MPa and carefully venting it three times to remove any residual inert gas. Finally, pressurize the reactor to exactly 1.0 MPa with .
Reaction Execution: Place the autoclave in a pre-heated oil bath or heating block set to 70 °C. Stir the mixture vigorously (800 rpm) for 12 hours. Note: The protonation process is often the rate-limiting step; consistent stirring ensures optimal mass transfer between the gas, liquid, and solid catalyst phases[4].
Quenching: Remove the autoclave from the heat source and cool it to room temperature using an ice-water bath. Slowly vent the excess
in a fume hood.
Isolation & Validation: Filter the mixture through a pad of Celite to recover the heterogeneous catalyst (which can be washed with ethanol and dried for recycling). Add a precise amount of 1,1,2,2-tetrachloroethane to the filtrate as an internal standard. Concentrate the filtrate under reduced pressure and analyze the crude mixture via
NMR to determine the absolute yield.
Conclusion
The transition from phosgene-based carbamate synthesis to
fixation is heavily reliant on catalyst innovation. Organocatalysts like DBU excel in metal-free and enantioselective applications, while mixed metal oxides offer rugged scalability. However, MOF-based systems (such as @MOF and Ce-BTC derived ) currently represent the most versatile frontier, offering the high activity of homogeneous systems with the easy recovery of heterogeneous materials. Future scale-up efforts will likely focus on reducing the manufacturing costs of these advanced MOF architectures to enable their integration into continuous-flow pharmaceutical manufacturing.
References
1. Synergetic activation of CO2 by the DBU-organocatalyst and amine substrates towards stable carbamate salts for synthesis of oxazolidinones. Catalysis Science & Technology (RSC Publishing).
2.[1] Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC - National Institutes of Health. 1
3.[2] Zn/Al/Pb Mixed Oxides as Efficient Heterogeneous Catalysts for the Synthesis of Methyl N-Phenyl Carbamate. ACS Omega. 2
4.[3] Efficient Activation of CO2 over Ce-MOF-derived CeO2 for the Synthesis of Cyclic Urea, Urethane, and Carbamate. Industrial & Engineering Chemistry Research - ACS Publications. 3
5.[4] Efficient Conversion of CO2 and Homopropargylic Amines Promoted by a Stable Noble Metal-Free Cu2O@MOF Heterogeneous Catalyst. ACS Publications. 4
validation of T-cell biomarkers for systemic lupus erythematosus (SLE) diagnosis.
Unlocking T-Cell Biomarkers in SLE: A Comprehensive Guide to Validation Platforms Diagnosing Systemic Lupus Erythematosus (SLE) is notoriously challenging due to its heterogeneous clinical presentation and complex etiolo...
Author: BenchChem Technical Support Team. Date: March 2026
Unlocking T-Cell Biomarkers in SLE: A Comprehensive Guide to Validation Platforms
Diagnosing Systemic Lupus Erythematosus (SLE) is notoriously challenging due to its heterogeneous clinical presentation and complex etiology. Traditional biomarkers, such as anti-nuclear antibodies (ANA), anti-dsDNA, and complement proteins (C3/C4), represent the historical cornerstones of SLE diagnostics. However, they frequently lack the sensitivity required to detect early-stage disease, leading to detrimental diagnostic delays[1].
As a Senior Application Scientist, I have observed a critical paradigm shift in autoimmune diagnostics: the move toward cellular immunophenotyping. Alterations in T-cell function—specifically heightened activation, increased pro-inflammatory cytokine production, and reduced regulatory capacity—are central to SLE pathogenesis[1]. This guide objectively compares the analytical platforms used to validate emergent T-cell biomarkers and provides a self-validating framework for experimental design.
The Mechanistic Rationale: Emergent T-Cell Biomarkers
The immune dysregulation in SLE is driven by specific T-cell subsets that evade peripheral tolerance. Validating these subsets requires a deep understanding of their mechanistic roles:
T Follicular Helper (Tfh) Cells: Characterized by CXCR5 and PD-1 expression, Tfh cells are crucial for T-dependent B-cell maturation. In SLE, the overexpression of the Bcl-6 transcription factor drives aberrant Tfh expansion, leading to excessive IL-21 secretion. This directly fuels autoreactive B-cell proliferation and autoantibody class switching[2][3].
Double-Negative (DN) T Cells: These CD3+CD4-CD8- T cells are significantly expanded in SLE patients. Originating from CD8+ T cells that have downregulated their CD8 coreceptor, DN T cells produce pro-inflammatory IL-17 and actively infiltrate renal tissues, driving lupus nephritis[2][4].
T-Cell-Bound Complement (TC4d): A novel diagnostic biomarker, TC4d represents the stable deposition of complement activation products directly on the T-cell surface, serving as a highly sensitive indicator of systemic inflammation[5].
Pathogenic roles of Tfh and DN T cells in driving SLE autoimmunity.
Platform Comparison: Selecting the Right Validation Tool
Validating these biomarkers requires platforms capable of resolving complex, rare cellular phenotypes. Below is an objective comparison of the three primary technologies utilized in translational research and drug development.
Platform
Multiplexing Capacity
Resolution & Sensitivity
Throughput
Primary Limitation
Best Suited For
Multiplex Flow Cytometry
High (up to 40 parameters)
High sensitivity for rare populations (e.g., DN T cells)
Very High (>10,000 cells/sec)
Spectral overlap requires complex compensation
Routine biomarker validation & clinical trials
Mass Cytometry (CyTOF)
Very High (>50 parameters)
Excellent resolution; zero spectral overlap
Low (~500 cells/sec)
Destroys cells; lower sensitivity for dim markers
Deep immunophenotyping & discovery phases
scRNA-seq (with CITE-seq)
Transcriptome-wide + Proteins
Ultimate single-cell transcriptomic depth
Moderate
High cost; lacks direct surface protein quantification without tags
Identifying novel biomarker signatures
Causality in Platform Selection: While scRNA-seq offers unparalleled depth, it is cost-prohibitive for large clinical cohorts. CyTOF eliminates spectral overlap, making it ideal for discovery[6]. However, for validating established biomarkers like Tfh and DN T cells across multi-center cohorts, Multiplex Flow Cytometry remains the gold standard due to its high throughput and superior sensitivity for dimly expressed surface receptors (like PD-1).
To ensure scientific trustworthiness, any biomarker validation workflow must be a self-validating system. This means the assay must contain internal controls that independently verify the accuracy of the result, eliminating false positives caused by technical artifacts.
Step-by-Step Methodology for T-Cell Immunophenotyping:
Sample Preparation & Viability Staining: Isolate PBMCs from whole blood using density gradient centrifugation.
Causality: Dead cells non-specifically bind antibodies, artificially inflating rare populations like DN T cells. Applying an amine-reactive viability dye ensures we only analyze live cells, establishing the first layer of self-validation.
Fc Receptor Blocking: Incubate cells with human Fc-block for 10 minutes at room temperature.
Causality: SLE patients have high circulating autoantibodies and immune complexes. Blocking Fc receptors prevents the artifactual binding of our detection antibodies to monocytes and B cells, ensuring signal specificity.
Surface Staining (The Core Panel): Apply a fluorochrome-conjugated antibody cocktail targeting CD3, CD4, CD8, CXCR5, and PD-1. Incubate for 30 minutes at 4°C in the dark.
Fluorescence Minus One (FMO) Controls:
Causality: In high-parameter flow cytometry, spectral spillover is inevitable. We utilize FMO controls (staining cells with all fluorochromes except the one of interest) not merely as a background check, but to establish the exact, mathematically sound boundary of true positivity for dimly expressed markers like PD-1 on Tfh cells. This makes the gating strategy entirely self-validating.
Data Acquisition & High-Dimensional Analysis: Acquire data on a spectral flow cytometer. Instead of manual gating, utilize dimensionality reduction algorithms (e.g., t-SNE or UMAP) combined with FlowSOM clustering to unbiasedly identify the Tfh and DN T-cell nodes without human bias[6].
Self-validating multiplex flow cytometry workflow for T-cell biomarkers.
Clinical Translation & Performance Metrics
The transition of these biomarkers from bench to bedside has yielded compelling clinical data. Recent multi-center validations demonstrate that novel T-cell biomarkers (TC4d, TIgG, TIgM) consistently outperform conventional markers[7].
Enhanced Sensitivity: TC4d is positive in up to 59% of SLE patients, offering significantly greater sensitivity compared to traditional markers like anti-dsDNA or C3/C4[1].
Diagnostic Rescue: Crucially, T-cell biomarkers uniquely identified 19% of SLE patients who were otherwise serologically inactive (negative for conventional autoantibodies and possessing normal complement levels), effectively rescuing them from diagnostic delay[5][7].
By integrating robust, self-validating flow cytometry workflows with these novel cellular targets, researchers can significantly accelerate the diagnostic journey for SLE patients and uncover new therapeutic avenues.
References
"Unlocking T Cell Biomarkers: Advancing Diagnostics in Lupus", AVISE Tests. URL: [Link]
"T Cell biomarkers show superior performance in SLE diagnostics", AVISE Tests. URL: [Link]
"Multi-centered clinical validation demonstrating superior precision in lupus diagnosis: T cell autoantibodies and TC4d outperform conventional lupus erythematosus biomarkers", NIH/PMC. URL: [Link]
"Potential Biomarkers in Systemic Lupus Erythematosus", NIH/PMC. URL: [Link]
"T-Follicular Helper Cells and Their Role in Autoimmune Diseases", NIH/PMC. URL: [Link]
"Comparative single-cell multiplex immunophenotyping of therapy-naive patients with rheumatoid arthritis, systemic sclerosis, and systemic lupus erythematosus", Frontiers. URL: [Link]
"Kidney-infiltrating T cells in murine lupus nephritis are metabolically and functionally exhausted", Journal of Clinical Investigation (JCI). URL: [Link]
Comparative Guide: Organophosphate vs. Carbamate Mechanisms of Acetylcholinesterase Inhibition
As a Senior Application Scientist navigating the landscape of neurotoxicology and drug development, understanding the precise mechanistic divergence between organophosphates (OPs) and carbamates (CBs) is critical. Both c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the landscape of neurotoxicology and drug development, understanding the precise mechanistic divergence between organophosphates (OPs) and carbamates (CBs) is critical. Both classes of compounds exert their primary effects by inhibiting Acetylcholinesterase (AChE), the enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine. However, the stability of the enzyme-inhibitor complex they form dictates entirely different experimental kinetics, clinical outcomes, and therapeutic interventions.
This guide provides an objective, in-depth technical comparison of OP and CB mechanisms, supported by quantitative data and a self-validating in vitro experimental protocol.
The Mechanistic Divergence (The "Why")
The active site of human AChE features a deep, narrow gorge containing a catalytic triad (Ser203, His440, Glu327). During normal physiological function, the hydroxyl group of Ser203 acts as a nucleophile, attacking the carbonyl carbon of acetylcholine to form a transient acetylated enzyme that hydrolyzes in milliseconds. OPs and CBs hijack this exact mechanism but form vastly more stable covalent bonds.
Organophosphates: Irreversible Phosphorylation and "Aging"
OPs act as hemisubstrates. The Ser203 hydroxyl attacks the central phosphorus atom, displacing the leaving group and forming a highly stable phosphorylated enzyme intermediate. Unlike the natural acetylated state, the phosphoryl-enzyme complex is extremely resistant to spontaneous hydrolysis, effectively rendering the inhibition irreversible[1].
Furthermore, OPs undergo a secondary, time-dependent reaction known as "aging." Aging involves the spontaneous dealkylation (loss of an alkyl side chain) of the organophosphoryl moiety, leaving a negatively charged adduct that is stabilized by the catalytic His440 ()[2]. Once aged, the enzyme is permanently inactivated and cannot be rescued by any known chemical reactivator.
Carbamates: Reversible Carbamylation
CBs also act as hemisubstrates, but their nucleophilic attack results in a carbamylated serine residue. While more stable than the natural acetylated state, the carbamyl-enzyme complex is significantly less stable than the phosphoryl-enzyme complex. It undergoes spontaneous hydrolysis (decarbamyation) within minutes to hours, restoring full enzyme activity ()[1]. Crucially, carbamylated AChE does not undergo the aging process, classifying CBs as pseudo-irreversible or reversible inhibitors [3].
Mechanistic pathways of AChE inhibition by organophosphates and carbamates.
Experimental Kinetics & Quantitative Data
When screening these compounds in drug development or toxicological assays, the kinetic parameters reflect their structural stability. Because OPs and CBs are covalent modifiers, their
values are inherently time-dependent; a longer pre-incubation time will artificially lower the apparent . Therefore, evaluating the bimolecular rate constant () provides a more accurate representation of inhibitory potency.
Parameter
Organophosphates (e.g., Paraoxon, Sarin)
Carbamates (e.g., Physostigmine, Rivastigmine)
Inhibition Classification
Irreversible / Pseudo-irreversible
Reversible
Covalent Adduct
Phosphorylated Serine
Carbamylated Serine
Spontaneous Reactivation ()
Negligible (Days to never)
Rapid (Minutes to hours)
Aging Process
Yes (Dealkylation of adduct)
No
Oxime Efficacy (e.g., 2-PAM)
High (Must be given before aging)
Contraindicated / Ineffective
Typical Range (in vitro)
Low nanomolar ( nM)
Nanomolar to low micromolar ( nM)
In Vitro Validation: The Ellman Assay Protocol
To objectively compare the inhibitory potency of OPs and CBs, the industry standard is the Ellman Assay .
The Causality of the Assay Design:
Natural acetylcholine does not produce a chromophore upon hydrolysis. The Ellman assay substitutes this with Acetylthiocholine Iodide (ATChI). When AChE hydrolyzes ATChI, it yields thiocholine. The free sulfhydryl group of thiocholine reacts rapidly with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion. TNB has a high molar extinction coefficient at 412 nm, allowing for precise, continuous spectrophotometric quantification of the initial reaction velocity (
This protocol is designed as a self-validating system for a 96-well plate format. It includes mandatory controls to correct for non-enzymatic ATChI hydrolysis and to establish a true 100% activity baseline.
Step 1: Reagent Preparation
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
DTNB Solution: 10 mM in Assay Buffer.
ATChI Substrate: 10 mM in deionized water (Prepare fresh daily to prevent auto-hydrolysis).
AChE Enzyme: Diluted to 0.1 U/mL in Assay Buffer.
Step 2: Assay Plate Setup & The Pre-Incubation Imperative
Why pre-incubate? Because OPs and CBs are mechanism-based covalent modifiers, their inhibition is time-dependent. If you add the substrate (ATChI) simultaneously with the inhibitor, the substrate will outcompete the inhibitor for the active site, resulting in artificially high
Action: Incubate the plate at room temperature for exactly 15–30 minutes to allow the covalent enzyme-inhibitor complex to form.
Step 3: Reaction Initiation
Add 140 µL of a freshly prepared Working Reagent Mix (Assay Buffer + 10 mM DTNB + 10 mM ATChI) to all wells simultaneously using a multichannel pipette.
Step 4: Kinetic Readout
Immediately place the plate in a microplate reader.
Measure absorbance at 412 nm kinetically (every 1 minute for 15 minutes). Do not use an endpoint read; capturing the linear portion of the curve is essential for accurate Michaelis-Menten kinetic derivation.
Step 5: Data Analysis
Calculate the reaction rate (
) from the linear portion of the curve.
Subtract the Blank rate from all Test and Control rates.
Step-by-step workflow of the Ellman assay for AChE inhibitor screening.
Therapeutic Implications: Reactivation & Oximes
The mechanistic differences between OPs and CBs dictate entirely different therapeutic protocols in the event of toxicity or overdose.
Organophosphate Toxicity: Because the phosphoryl-enzyme bond is highly stable, spontaneous recovery is negligible. Treatment requires an oxime reactivator (e.g., Pralidoxime / 2-PAM). Oximes are strong nucleophiles that enter the active site gorge, attack the phosphorus atom, and displace the OP moiety through a transesterification reaction, restoring the free Ser203 hydroxyl ()[5]. However, oximes must be administered before the "aging" process occurs; once the OP-enzyme complex ages, oximes are entirely ineffective.
Carbamate Toxicity: Because the carbamyl-enzyme bond spontaneously hydrolyzes (decarbamylates) relatively quickly, prolonged toxicity is uncommon. Oxime therapy is generally unnecessary. In fact, oximes are often contraindicated in carbamate poisoning because oximes themselves can act as weak, reversible inhibitors of AChE, potentially exacerbating the cholinergic crisis without providing a mechanistic benefit ()[3].
References
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology
Source: PMC - NIH
URL:[Link]
Organophosphorus agents • LITFL • Toxicology Library
Source: Life in the Fast Lane (LITFL)
URL: [Link]
Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes
Source: PMC - NIH
URL:[Link]
Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species
Source: MDPI Toxins
URL:[Link]
Personal protective equipment for handling Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate
As a Senior Application Scientist, I understand that handling specialized building blocks like Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate requires more than just a generic safety checklist. This compound—a Boc-pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that handling specialized building blocks like Tert-butyl (1-(3-chlorophenyl)cyclobutyl)carbamate requires more than just a generic safety checklist. This compound—a Boc-protected halogenated aryl cyclobutanamine—is a highly valuable intermediate in medicinal chemistry and drug development. However, its specific structural motifs dictate precise logistical and safety protocols.
Below is a comprehensive, self-validating guide designed to provide your laboratory with the mechanistic reasoning behind every safety requirement, ensuring both scientific integrity and operational excellence.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this compound are directly tied to its molecular architecture:
The 3-Chlorophenyl Moiety: Halogenated aromatics are inherently lipophilic. This increases the risk of dermal absorption, as the molecule can easily partition into the lipid bilayers of the skin. Furthermore, chlorinated aromatics are typically classified as very toxic to aquatic life.
The Cyclobutyl Ring: Adds to the overall hydrophobicity of the molecule, reinforcing the need for strict dermal barriers.
The Tert-butyl Carbamate (Boc) Group: While stable at room temperature, the Boc group is thermally and acid-labile. Upon exposure to strong acids (a standard deprotection workflow), it rapidly decomposes into isobutylene gas and carbon dioxide. If this occurs in a sealed vessel, it presents a severe over-pressurization and explosion hazard[1].
Exposure Mitigation Pathway for Tert-Butyl (1-(3-chlorophenyl)cyclobutyl)carbamate.
Quantitative Safety & Physical Parameters
Understanding the quantitative limits of your materials ensures that your engineering controls are properly calibrated.
Parameter
Value / Specification
Causality / Operational Impact
Molecular Weight
~281.78 g/mol
Determines precise stoichiometric calculations for acid equivalents during deprotection.
Physical State
Crystalline Solid
Presents a particulate inhalation hazard; requires Local Exhaust Ventilation (LEV) during weighing.
Nitrile Glove Thickness
≥ 0.11 mm (minimum)
Provides >480 min breakthrough time for the dry powder. Double gloving is required if handled in solvent[2].
Ventilation Velocity
80–100 fpm (face velocity)
Required fume hood airflow to safely capture evolved isobutylene/CO2 gases during reactions[1].
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA's 29 CFR 1910.132 and 1910.1450 standards[1][2], the following PPE matrix is mandatory. Every item is selected based on the mechanistic hazards outlined above.
Equipment Category
Specification Required
Mechanistic Causality (Why?)
Hand Protection
Double-layered Nitrile gloves (EN 374 compliant).
The lipophilic nature of the compound allows it to permeate compromised skin. If dissolved in DCM or EtOAc, standard nitrile degrades quickly; double-gloving provides a critical window for safe removal[2].
Eye/Face Protection
ANSI Z87.1 chemical splash goggles.
The fine crystalline powder can cause severe mechanical and chemical irritation to the cornea. Safety glasses with side shields are insufficient against fine dust[2].
Body Protection
Flame-resistant (FR) lab coat, fully buttoned.
Prevents accumulation of lipophilic dust on personal clothing. FR is required because deprotection workflows often utilize highly flammable solvents (e.g., ether, DCM)[1].
Respiratory
N95/P100 mask (if handled outside LEV).
While a fume hood is the primary control, a respirator is required during bulk transfers or spill cleanups to prevent inhalation of the active pharmaceutical intermediate[2].
Operational Workflow: Standard Boc-Deprotection
The most common operation involving this compound is the removal of the Boc group to yield the free 1-(3-chlorophenyl)cyclobutanamine. This procedure inherently generates gaseous byproducts.
Step-by-Step Methodology:
Weighing & Transfer: Tare your reaction flask inside a ventilated balance enclosure. Transfer the solid compound carefully to prevent aerosolization. Causality: Static electricity can cause the fine powder to disperse; using an anti-static gun prior to weighing mitigates this risk[3].
Dissolution: Move the sealed flask to a certified fume hood. Dissolve the compound in an anhydrous aprotic solvent (e.g., Dichloromethane).
Acidification: Slowly add the deprotecting agent (typically Trifluoroacetic acid (TFA) or 4N HCl in dioxane) at 0°C. Causality: The acid protonates the carbamate carbonyl, initiating the cleavage of the tert-butyl group.
Off-Gas Venting (Critical Step): Equip the reaction vessel with a bubbler or an open reflux condenser. Never seal the system. Causality: The decomposition of the Boc group generates equimolar amounts of isobutylene and carbon dioxide. Trapping these gases will cause catastrophic over-pressurization and glassware failure[1].
Isolation: Once gas evolution ceases (indicating reaction completion), concentrate the mixture under reduced pressure to yield the amine salt.
Standard Boc-Deprotection Workflow and Gas Evolution Pathway.
Spill Response & Disposal Logistics
A self-validating safety system must account for operational failures. If a spill occurs, execute the following protocol:
Solid Spill Containment:
Do not dry sweep. Brushing the solid will aerosolize the lipophilic powder, creating an immediate inhalation hazard[2].
Cover the spill with damp absorbent paper or use a HEPA-filtered laboratory vacuum.
Wipe the area with a solvent (e.g., isopropanol) to dissolve and capture any remaining microscopic residue.
Waste Disposal Plan:
Halogenated Segregation: Because of the 3-chlorophenyl group, all waste (solid and liquid) containing this compound must be strictly segregated into Halogenated Organic Waste containers. Mixing this with non-halogenated waste violates environmental compliance and can cause adverse reactions in waste processing facilities.
Aqueous Neutralization: Any aqueous washes from the deprotection step containing residual acid must be neutralized to pH 6-8 before being committed to the aqueous waste stream.